(S)-Norfluoxetine-d5 (phenyl-d5)
Description
BenchChem offers high-quality (S)-Norfluoxetine-d5 (phenyl-d5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Norfluoxetine-d5 (phenyl-d5) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16F3NO |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
WIQRCHMSJFFONW-KPSZHSGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Norfluoxetine-d5 (phenyl-d5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, characterization, and analytical methodologies related to (S)-Norfluoxetine-d5 (phenyl-d5). This deuterated isotopologue of the active metabolite of fluoxetine (B1211875) is a critical tool in pharmacokinetic and drug metabolism studies.
Core Chemical Properties
(S)-Norfluoxetine-d5 (phenyl-d5) is a stable, isotopically labeled form of (S)-norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analyses.
| Property | Value |
| Chemical Name | (γS)-γ---INVALID-LINK--propanamine |
| Synonyms | (S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine, Seproxetine-d5 |
| CAS Number | 1217770-71-2 |
| Molecular Formula | C₁₆H₁₁D₅F₃NO |
| Molecular Weight | 300.33 g/mol |
| Appearance | Pale Yellow Oil[1] |
| Solubility | Soluble in Chloroform, Methanol[2] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3] |
Synthesis and Characterization
While the precise, proprietary synthesis protocols for commercially available (S)-Norfluoxetine-d5 (phenyl-d5) are not publicly disclosed, a plausible synthetic route can be devised based on established chemical principles and published syntheses of related compounds. A key chiral intermediate, (S)-3-chloro-1-phenyl-propanol, serves as a logical starting point. The deuterium-labeled phenyl ring would be introduced via a suitable deuterated precursor.
Proposed Synthetic Pathway
A potential synthetic pathway commences with the chiral reduction of 3-chloropropiophenone (B135402) to yield (S)-3-chloro-1-phenyl-propanol. This intermediate can then be converted to (S)-3-amino-1-phenylpropanol. Subsequent reaction with a deuterated phenyl precursor would lead to the final product. A more direct route involves the reaction of (S)-3-chloro-1-phenyl-propanol with a deuterated phenoxide.
A plausible synthesis is the reaction of (S)-(-)-3-chloro-1-phenyl-propanol with 4-fluorobenzotrifluoride-d5.
Caption: Proposed synthetic pathway for (S)-Norfluoxetine-d5 (phenyl-d5).
Characterization Data
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of (S)-Norfluoxetine-d5 (phenyl-d5). The following tables present expected data from key analytical techniques.
Table 2.1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 | d | 2H | Ar-H (CF₃ side) |
| 7.00 | d | 2H | Ar-H (CF₃ side) |
| 5.25 | t | 1H | CH-O |
| 3.10 | t | 2H | CH₂-N |
| 2.15 | m | 2H | CH₂ |
| 1.60 | br s | 2H | NH₂ |
Table 2.2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 161.5 | C-O (CF₃ side) |
| 140.0 | C-ipso (d5-phenyl) |
| 127.0 (q) | CF₃ |
| 126.8 | Ar-C (CF₃ side) |
| 123.0 (q) | C-CF₃ |
| 116.5 | Ar-C (CF₃ side) |
| 80.0 | CH-O |
| 42.0 | CH₂-N |
| 40.0 | CH₂ |
Table 2.3: Expected Mass Spectrometry Data (ESI+)
| m/z (amu) | Interpretation |
| 301.3 | [M+H]⁺ |
| 284.3 | [M+H-NH₃]⁺ |
| 139.1 | [C₇H₅D₅O]⁺ fragment |
Biological Activity and Signaling Pathway
(S)-Norfluoxetine is the more potent of the two norfluoxetine (B159337) enantiomers in its primary pharmacological action: the inhibition of the serotonin transporter (SERT). This blockage leads to an increase in the synaptic concentration of serotonin (5-HT), which then activates various postsynaptic serotonin receptors. The prolonged activation of these receptors is believed to underlie the therapeutic effects of fluoxetine.
The primary signaling pathway initiated by increased synaptic serotonin involves the activation of G-protein coupled receptors, leading to downstream modulation of second messenger systems like cAMP and inositol (B14025) phosphates. This ultimately results in changes in gene expression and neuronal plasticity.
Caption: Signaling pathway of (S)-Norfluoxetine via serotonin transporter inhibition.
Experimental Protocols
(S)-Norfluoxetine-d5 (phenyl-d5) is primarily used as an internal standard in quantitative bioanalytical methods. The following is a representative experimental protocol for the analysis of (S)-norfluoxetine in human plasma using HPLC-MS/MS.
Chiral HPLC-MS/MS Method for Quantification in Plasma
Objective: To accurately quantify the concentration of (S)-norfluoxetine in human plasma samples.
Materials:
-
Human plasma samples
-
(S)-Norfluoxetine-d5 (phenyl-d5) internal standard (IS) working solution (100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., Chiralcel OD-R)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample, add 10 µL of the (S)-Norfluoxetine-d5 IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralcel OD-R (or equivalent)
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium acetate (B1210297) buffer (pH 4.0)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
MS/MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
(S)-Norfluoxetine: m/z 296.1 → 134.1
-
(S)-Norfluoxetine-d5: m/z 301.1 → 139.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of (S)-norfluoxetine in the unknown samples by interpolation from the calibration curve.
Experimental Workflow Visualization
The use of a deuterated internal standard is integral to the workflow of in vivo pharmacokinetic studies. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an in vivo pharmacokinetic study using a deuterated internal standard.
References
The Role of (S)-Norfluoxetine-d5 in Advancing Psychoactive Drug Research: A Technical Guide
(S)-Norfluoxetine-d5, a deuterated isotopologue of the active metabolite of fluoxetine (B1211875), serves as a critical tool in the precise quantification of fluoxetine and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of its application in research, focusing on its use as an internal standard in analytical methodologies. The guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of fluoxetine.
Introduction
Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its primary active metabolite, norfluoxetine (B159337), exists as two enantiomers, (S)-norfluoxetine and (R)-norfluoxetine. The (S)-enantiomer is significantly more potent in its pharmacological activity. Accurate measurement of fluoxetine and its metabolites is crucial for understanding its efficacy, metabolism, and potential for drug-drug interactions. (S)-Norfluoxetine-d5 is a stable, isotopically labeled version of (S)-norfluoxetine where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This mass shift allows it to be distinguished from the endogenous analyte by mass spectrometry, making it an ideal internal standard for quantitative analysis. Its use mitigates variability introduced during sample preparation and analysis, ensuring the accuracy and reliability of results.
Core Application: Internal Standard in Quantitative Analysis
The primary application of (S)-Norfluoxetine-d5 in research is as an internal standard for the quantification of fluoxetine and norfluoxetine in various biological samples, such as plasma, serum, urine, and tissue homogenates. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data from Method Validation Studies
The following tables summarize key quantitative parameters from various studies that have utilized deuterated internal standards, including (S)-Norfluoxetine-d5 or similar compounds like fluoxetine-d5, for the analysis of fluoxetine and norfluoxetine.
Table 1: Performance of LC-MS/MS Methods for Fluoxetine and Norfluoxetine Quantification
| Analyte(s) | Internal Standard | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Reference |
| Fluoxetine & Norfluoxetine | Fluoxetine-d5 | Human Plasma | 0.05 - 20 | 0.05 | <15 | < ± 15 | [1] |
| Fluoxetine & Norfluoxetine | Deuterated Fluoxetine | Human Plasma | 0.27 - 22 | 0.1 (LOD) | - | - | [2] |
| (R)- & (S)-Fluoxetine, (R)- & (S)-Norfluoxetine | - | Ovine Plasma | 1 - 500 | 1 | 3.91 - 11.5 | -10.8 to 3.75 | [3] |
| Fluoxetine & Norfluoxetine | Fentanyl-d5 | Human Plasma | 0.5 - 250 | 0.5 | <5.1 | <7.3 | [4] |
| Fluoxetine & Norfluoxetine | FLU-D6 | Dried Blood Spots | 10 - 750 | 10 | 3.13 - 9.61 | 97.98 - 110.44 | [5] |
| Fluoxetine & Norfluoxetine | - | Human Plasma | 0.15 & 0.50 | 0.15 & 0.50 | <13 (within-run), <17 (between-run) | - | [6] |
Table 2: Performance of GC-MS Methods for Fluoxetine and Norfluoxetine Quantification
| Analyte(s) | Internal Standard | Matrix | Linearity Range (µg/L) | LOQ (µg/L) | LOD (µg/L) | Reference |
| Fluoxetine & Norfluoxetine | Fluoxetine-d5 | Blood, Urine, Tissue | 50 - 1000 | 25 | 12.5 | [7] |
| Fluoxetine & Norfluoxetine | Diphenhydramine | Urine, Plasma | 50 - 500 ng/mL | - | - | [8] |
| Fluoxetine & Norfluoxetine | Maprotiline | Urine | 5 - 80 ng/mL | 5 - 10 | 1 - 10 | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the quantification of fluoxetine and norfluoxetine using an internal standard like (S)-Norfluoxetine-d5.
Protocol 1: LC-MS/MS Analysis of Fluoxetine and Norfluoxetine in Human Plasma
This protocol is a composite based on common practices described in the literature[1][4].
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of human plasma, add 25 µL of internal standard working solution ((S)-Norfluoxetine-d5 and/or Fluoxetine-d5).
-
Vortex mix for 10 seconds.
-
Load the mixture onto a supported liquid extraction plate/cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with 1 mL of methyl tert-butyl ether.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Synergi 4 µ polar-RP or equivalent C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: 4 minutes.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: GC-MS Analysis of Fluoxetine and Norfluoxetine in Biological Samples
This protocol is based on the methodology described by Crifasi et al. (1997)[7].
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of blood, urine, or tissue homogenate, add the internal standard (Fluoxetine-d5).
-
Alkalinize the sample with sodium hydroxide.
-
Extract with 5 mL of N-butyl chloride by vortexing and centrifugation.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in ethyl acetate (B1210297).
-
Add pentafluoropropionic anhydride (B1165640) and heat at 70°C for 30 minutes for derivatization.
-
Evaporate the solvent and reconstitute in ethyl acetate for injection.
2. Gas Chromatography
-
Column: DB-17 capillary column or equivalent.
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, ramp to 280°C.
3. Mass Spectrometry
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM).
-
Selected Ions:
-
Fluoxetine (derivatized): m/z 117, 294
-
Norfluoxetine (derivatized): m/z 117, 176, 280
-
Fluoxetine-d5 (derivatized, Internal Standard): m/z 122, 299
-
Visualizations
Metabolic Pathway of Fluoxetine
Fluoxetine is metabolized in the liver primarily through N-demethylation to its active metabolite, norfluoxetine. This process is mainly catalyzed by cytochrome P450 enzymes, particularly CYP2D6.
References
- 1. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marmara Pharmaceutical Journal » Submission » GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine [dergipark.org.tr]
(S)-Norfluoxetine-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Norfluoxetine-d5, a deuterated isotopologue of (S)-Norfluoxetine, the primary active metabolite of the antidepressant fluoxetine (B1211875). This document compiles typical analytical data, experimental protocols, and relevant biological context to support its use in research and drug development, particularly as an internal standard in pharmacokinetic and metabolic studies.
Quantitative Data
The following table summarizes the typical physicochemical properties and specifications for (S)-Norfluoxetine-d5, as compiled from various suppliers. Note that lot-specific data may vary; always refer to the Certificate of Analysis provided with your specific batch.[1]
| Parameter | Specification |
| Chemical Name | (γS)-γ---INVALID-LINK--propanamine |
| Synonyms | (S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine; Seproxetine-d5 |
| CAS Number | 1217770-71-2[2] |
| Molecular Formula | C₁₆H₁₁D₅F₃NO[2][3] |
| Molecular Weight | 300.33 g/mol [2][3] |
| Appearance | Pale Yellow Oil[2] or Solid[4] |
| Purity (by HPLC) | ≥95% |
| Deuterated Forms | ≥99% (d₁-d₅) |
| Storage | -20°C, Hygroscopic, Under Inert Atmosphere[2][3] |
| Solubility | Soluble in Chloroform and Methanol.[3] Slightly soluble in Chloroform and DMSO. |
Note: Also available as a hydrochloride salt (CAS: 1185132-92-6), which is a solid with a molecular weight of 336.79 g/mol .[5][6]
Biological Context and Mechanism of Action
(S)-Norfluoxetine is the more potent enantiomer of norfluoxetine (B159337), the N-demethylated active metabolite of fluoxetine.[7] Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that functions by blocking the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft.[8] Norfluoxetine exhibits a similar mechanism of action.[8]
The metabolic conversion of fluoxetine to norfluoxetine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[8][9] Due to the long half-life of both fluoxetine (4-6 days with chronic use) and norfluoxetine (4-16 days), both compounds accumulate in the plasma with long-term administration.[9]
Metabolic Pathway of Fluoxetine
The diagram below illustrates the metabolic conversion of Fluoxetine to its active metabolite, Norfluoxetine.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Norfluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Norfluoxetine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-Norfluoxetine-d5, a deuterated isotopologue of the active metabolite of the antidepressant fluoxetine. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, characterization data, and relevant scientific context.
Introduction
(S)-Norfluoxetine is the more potent enantiomer of the primary active metabolite of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Deuterium-labeled analogues of pharmaceutical compounds, such as (S)-Norfluoxetine-d5, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte without significantly altering its chemical properties.
This guide outlines a plausible synthetic route for (S)-Norfluoxetine-d5 and details the analytical methodologies for its comprehensive characterization.
Synthesis of (S)-Norfluoxetine-d5
A multi-step synthesis is proposed, commencing with the preparation of a key deuterated intermediate, (S)-3-amino-3-(phenyl-d5)-propan-1-ol, followed by an etherification reaction to yield the final product.
Synthesis Pathway
Caption: Proposed synthetic pathway for (S)-Norfluoxetine-d5.
Experimental Protocols
Step 1: Synthesis of Benzoyl-d5-acetonitrile
A plausible route to benzoyl-d5-acetonitrile begins with commercially available benzene-d6.
-
Friedel-Crafts Acylation of Benzene-d6: Benzene-d6 can be acylated with oxalyl chloride and aluminum chloride to yield benzoyl-d5-chloride.
-
Reaction with Acetonitrile: The resulting benzoyl-d5-chloride can be reacted with the sodium salt of acetonitrile to produce benzoyl-d5-acetonitrile. A similar procedure for the non-deuterated analogue involves the reaction of ethyl benzoate (B1203000) with acetonitrile in the presence of sodium ethoxide.
Step 2: Synthesis of (S)-3-amino-3-(phenyl-d5)-propan-1-ol
-
Reduction of Benzoyl-d5-acetonitrile: The keto and nitrile functionalities of benzoyl-d5-acetonitrile can be reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This will produce the racemic 3-amino-3-(phenyl-d5)-propan-1-ol.
-
Chiral Resolution: The racemic mixture can be resolved to isolate the desired (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid, followed by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (S)-amino alcohol.
Step 3: Protection of the Amino Group
To prevent side reactions during the subsequent etherification, the amino group of (S)-3-amino-3-(phenyl-d5)-propan-1-ol should be protected.
-
Boc Protection: A common method is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like triethylamine (B128534) (TEA) or sodium bicarbonate in a suitable solvent (e.g., dichloromethane (B109758) or THF) to form the N-Boc protected amino alcohol.
Step 4: Etherification
The protected amino alcohol is then coupled with 4-chlorobenzotrifluoride to form the ether linkage.
-
Williamson Ether Synthesis: The N-Boc protected (S)-3-amino-3-(phenyl-d5)-propan-1-ol is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting alkoxide is then reacted with 4-chlorobenzotrifluoride at an elevated temperature to yield N-Boc-(S)-Norfluoxetine-d5.
Step 5: Deprotection
The final step is the removal of the Boc protecting group to yield (S)-Norfluoxetine-d5.
-
Acidic Cleavage: The N-Boc group can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, at room temperature. After the reaction is complete, the product is isolated, typically as a salt, and can be further purified by recrystallization or chromatography.
Characterization of (S)-Norfluoxetine-d5
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-Norfluoxetine-d5.
Analytical Workflow
Caption: Analytical workflow for the characterization of (S)-Norfluoxetine-d5.
Characterization Data
Table 1: Physicochemical Properties of (S)-Norfluoxetine-d5
| Property | Value |
| Chemical Name | (S)-γ---INVALID-LINK--propanamine |
| Molecular Formula | C₁₆H₁₁D₅F₃NO |
| Molecular Weight | 300.33 g/mol |
| CAS Number | 1217770-71-2 |
| Appearance | Pale Yellow Oil |
Table 2: Chromatographic and Mass Spectrometric Data
| Parameter | Method | Conditions | Expected Result |
| Retention Time | Chiral HPLC | Column: Chiralcel OD-R; Mobile Phase: Acetonitrile/Potassium hexafluorophosphate (B91526) buffer | Baseline separation of (S)- and (R)-enantiomers |
| m/z (ESI+) | LC-MS/MS | Q1 Scan | [M+H]⁺ at m/z 301.2 |
| Product Ions | LC-MS/MS | Product Ion Scan of m/z 301.2 | Characteristic fragments (e.g., loss of the phenyl-d5 group) |
| Purity | HPLC-UV | C18 column, gradient elution with acetonitrile/water | >98% |
| Enantiomeric Excess | Chiral HPLC | As above | >99% |
Note: Specific retention times and fragmentation patterns may vary depending on the exact instrumentation and conditions used.
Detailed Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
-
Purity Determination (Reversed-Phase HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Injection Volume: 10 µL.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Column: Chiralcel OD-R or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or ethanol) and a buffer (e.g., potassium hexafluorophosphate or ammonium (B1175870) acetate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 227 nm.
-
Mass Spectrometry (MS) for Structural Confirmation
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Time-of-Flight (TOF) or Orbitrap.
-
Expected m/z: [M+H]⁺, for precise mass determination to confirm the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion: m/z 301.2.
-
Collision Energy: Optimized to obtain characteristic fragment ions.
-
Analysis: Comparison of the fragmentation pattern with that of non-deuterated (S)-Norfluoxetine to confirm the location of the deuterium labels. A prominent fragment for norfluoxetine (B159337) is often observed at m/z 134.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
¹H NMR: The spectrum is expected to be similar to that of non-deuterated (S)-Norfluoxetine, with the notable absence of signals corresponding to the phenyl protons. Residual proton signals from incomplete deuteration may be observed.
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will be observed as multiplets due to C-D coupling.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
²H NMR: A signal in the aromatic region will confirm the presence and location of the deuterium atoms on the phenyl ring.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of (S)-Norfluoxetine-d5. The proposed synthetic route offers a logical and feasible approach, while the outlined analytical methods provide a robust strategy for confirming the identity, purity, and stereochemical integrity of the final product. This information should serve as a valuable resource for researchers and professionals engaged in the development and application of stable isotope-labeled internal standards for bioanalytical studies.
References
Technical Guide: Mechanism of Action of (S)-Norfluoxetine-d5
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Norfluoxetine is the S-enantiomer of norfluoxetine (B159337), the principal and pharmacologically active N-desmethylated metabolite of the widely prescribed antidepressant, fluoxetine (B1211875).[1][2] As a selective serotonin (B10506) reuptake inhibitor (SSRI), (S)-norfluoxetine is responsible for a significant portion of the persistent therapeutic effects observed with fluoxetine treatment.[3] The compound (S)-Norfluoxetine-d5 is a deuterated isotopologue of (S)-norfluoxetine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[4]
This technical guide provides an in-depth analysis of the core mechanism of action of (S)-Norfluoxetine-d5, details the experimental protocols used to elucidate its function, presents quantitative pharmacological data, and explains the role of deuteration in modifying its metabolic profile.
Core Mechanism of Action: Selective Serotonin Transporter (SERT) Inhibition
The primary mechanism of action for (S)-Norfluoxetine, and by extension (S)-Norfluoxetine-d5, is the potent and selective inhibition of the presynaptic serotonin transporter (SERT).[1][5][6] SERT is a crucial membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[7]
By binding to and inhibiting SERT, (S)-Norfluoxetine blocks this reuptake process. This leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing and extending its action on postsynaptic serotonin receptors.[2] This amplified serotonergic neurotransmission is the underlying basis for its antidepressant effects. (S)-Norfluoxetine is substantially more potent in this action than its corresponding R-enantiomer.[3][8][9]
The Role of Deuteration: The Kinetic Isotope Effect
The defining structural feature of (S)-Norfluoxetine-d5 is the replacement of five hydrogen atoms with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it approximately twice as heavy as hydrogen.[10][11] This substitution does not alter the molecule's shape, size, or its fundamental pharmacological target. The core mechanism of action—SERT inhibition—remains identical to that of the non-deuterated compound.
The strategic advantage of deuteration lies in the kinetic isotope effect (KIE) .[11][] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[10] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[13] Because the C-D bond is more resistant to this enzymatic cleavage, the rate of metabolism at the deuterated position is significantly slowed.[]
For (S)-Norfluoxetine-d5, this modification is intended to alter its pharmacokinetic profile, potentially leading to:
-
A longer plasma half-life.[10]
-
Reduced formation of certain metabolites.
-
More consistent plasma concentrations.[]
Quantitative Pharmacological Data
The potency of (S)-Norfluoxetine as a serotonin reuptake inhibitor has been quantified through various in vitro and in vivo studies. The data highlights its high affinity for SERT and its stereoselective activity compared to the R-enantiomer.
Table 1: In Vitro Binding Affinity and Uptake Inhibition
| Compound | Assay | Preparation | Value | Reference |
|---|---|---|---|---|
| (S)-Norfluoxetine | [³H]paroxetine Binding | Rat Brain | Ki = 1.3 nM (pKi = 8.88) | [3] |
| (R)-Norfluoxetine | [³H]paroxetine Binding | Rat Brain | Ki = 26 nM (20x less potent) | [3] |
| (S)-Norfluoxetine | Serotonin (5-HT) Uptake | Rat Brain | Ki = 14 nM (pKi = 7.86) | [3] |
| (R)-Norfluoxetine | Serotonin (5-HT) Uptake | Rat Brain | Ki = 308 nM (22x less potent) | [3] |
| Norfluoxetine (racemic) | Serotonin (5-HT) Uptake | Human Platelets | IC₅₀ ≈ 15 nM |[14] |
Table 2: In Vivo and Ex Vivo Potency
| Compound | Assay | Species | Value (ED₅₀) | Reference |
|---|---|---|---|---|
| (S)-Norfluoxetine | Antagonism of p-chloroamphetamine | Rat | 3.8 mg/kg, i.p. | [8] |
| (R)-Norfluoxetine | Antagonism of p-chloroamphetamine | Rat | > 20 mg/kg, i.p. | [8] |
| (S)-Norfluoxetine | Antagonism of p-chloroamphetamine | Mouse | 0.82 mg/kg | [8] |
| (R)-Norfluoxetine | Antagonism of p-chloroamphetamine | Mouse | 8.3 mg/kg | [8] |
| (S)-Norfluoxetine | Ex vivo 5-HT Uptake Inhibition | Rat | 3.0 mg/kg, i.p. |[3] |
Experimental Protocols
The characterization of (S)-Norfluoxetine-d5 relies on established assays for neurotransmitter transporter activity.
This protocol determines the affinity of a test compound for SERT by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of (S)-Norfluoxetine-d5 for the serotonin transporter.
-
Materials:
-
Rat brain cortex homogenates or cells stably expressing human SERT (e.g., HEK293-hSERT).
-
[³H]paroxetine or other suitable SERT-specific radioligand.
-
(S)-Norfluoxetine-d5 (test compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl with NaCl and KCl).
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of (S)-Norfluoxetine-d5.
-
Incubation: In assay tubes, combine the brain/cell membrane preparation, a fixed concentration of [³H]paroxetine, and varying concentrations of the test compound or vehicle.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity (disintegrations per minute) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the functional inhibition of serotonin transport into cells or synaptosomes.
-
Objective: To determine the potency (IC₅₀) of (S)-Norfluoxetine-d5 in blocking serotonin uptake.
-
Materials:
-
Methodology:
-
Preparation: Prepare synaptosomes or plate SERT-expressing cells in 96- or 384-well plates.
-
Pre-incubation: Add varying concentrations of (S)-Norfluoxetine-d5 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin or a fluorescent substrate.
-
Incubation: Allow the uptake to proceed for a short, defined time in the linear range of transport (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer (for radiolabel assay) or by adding a masking dye to quench extracellular fluorescence (for fluorescent assay).[16][17]
-
Quantification: Measure the radioactivity via scintillation counting or the intracellular fluorescence using a plate reader.
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of serotonin uptake versus the log concentration of (S)-Norfluoxetine-d5.
-
Summary and Conclusion
(S)-Norfluoxetine-d5 is a potent and stereoselective inhibitor of the serotonin transporter (SERT). Its core mechanism of action is identical to its non-deuterated parent, (S)-norfluoxetine, involving the blockade of serotonin reuptake to enhance serotonergic neurotransmission. The strategic deuteration of the phenyl ring introduces a kinetic isotope effect, which is designed to slow the rate of oxidative metabolism. This modification can potentially improve the compound's pharmacokinetic properties, such as increasing its half-life and metabolic stability, without altering its fundamental pharmacodynamic activity at the primary molecular target. The quantitative data confirms the high potency of the (S)-enantiomer, and established in vitro protocols are well-suited to characterize its binding and functional activity.
References
- 1. Seproxetine | C16H16F3NO | CID 3058751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoxetine - Wikipedia [en.wikipedia.org]
- 3. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Seproxetine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. bioivt.com [bioivt.com]
- 8. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
The Stereospecific World of (S)-Norfluoxetine: An In-Depth Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation in the liver to its primary active metabolite, norfluoxetine (B159337).[1] This metabolic process, primarily mediated by the cytochrome P450 enzyme CYP2D6, is stereoselective, resulting in the formation of two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine.[2][3] While the enantiomers of the parent drug, fluoxetine, exhibit roughly equivalent potency in blocking serotonin reuptake, a striking divergence in pharmacological activity emerges with its metabolite.[4] (S)-norfluoxetine is a potent and selective serotonin reuptake inhibitor, significantly more active than its (R)-counterpart, making it a crucial contributor to the overall therapeutic effect of fluoxetine.[4][5][6] This technical guide provides a comprehensive overview of the biological activity of (S)-norfluoxetine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Biological Activity: Potent and Selective Serotonin Reuptake Inhibition
The primary mechanism of action for (S)-norfluoxetine is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This activity is significantly greater than that of the (R)-enantiomer.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo data highlighting the stereospecific activity of norfluoxetine enantiomers.
Table 1: In Vitro Activity of Norfluoxetine Enantiomers
| Enantiomer | Assay | Parameter | Value | Reference |
| (S)-Norfluoxetine | Serotonin (5-HT) Uptake Inhibition | pKi | 7.86 (equivalent to 14 nM) | [5] |
| [3H]paroxetine Binding to 5-HT Uptake Sites | pKi | 8.88 (equivalent to 1.3 nM) | [5] | |
| (R)-Norfluoxetine | Serotonin (5-HT) Uptake Inhibition | Potency vs. (S)-enantiomer | 22 times less potent | [5] |
| [3H]paroxetine Binding to 5-HT Uptake Sites | Potency vs. (S)-enantiomer | 20 times less potent | [5] |
Table 2: In Vivo Activity of Norfluoxetine Enantiomers in Rodent Models
| Enantiomer | Species | Assay | Route of Administration | ED50 | Reference |
| (S)-Norfluoxetine | Rat | Antagonism of p-chloroamphetamine-induced serotonin depletion | Intraperitoneal (i.p.) | 3.8 mg/kg | [6] |
| Rat | Inhibition of 5-HT uptake (ex vivo) | Intraperitoneal (i.p.) | 3.0 mg/kg | [5] | |
| Rat | Inhibition of 5-HT uptake (ex vivo) | Subcutaneous (s.c.) | 4.7 mg/kg | [5] | |
| Rat | Inhibition of 5-HT uptake (ex vivo) | Oral (p.o.) | 9.0 mg/kg | [5] | |
| Mouse | Antagonism of p-chloroamphetamine-induced serotonin depletion | Intraperitoneal (i.p.) | 0.82 mg/kg | [2] | |
| (R)-Norfluoxetine | Rat | Antagonism of p-chloroamphetamine-induced serotonin depletion | Intraperitoneal (i.p.) | > 20 mg/kg | [6] |
| Rat | Inhibition of 5-HT uptake (ex vivo) | Intraperitoneal (i.p.) | > 20 mg/kg | [5] | |
| Mouse | Antagonism of p-chloroamphetamine-induced serotonin depletion | Intraperitoneal (i.p.) | 8.3 mg/kg | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of (S)-norfluoxetine.
In Vitro Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Rat brains are rapidly removed and homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) for the uptake assay.
-
-
Uptake Assay:
-
Synaptosomal preparations are pre-incubated with various concentrations of (S)-norfluoxetine, (R)-norfluoxetine, or a vehicle control.
-
[3H]-Serotonin is added to initiate the uptake reaction.
-
The incubation is carried out at 37°C for a short period (e.g., 5 minutes) and then terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The radioactivity retained on the filters, representing the amount of [3H]-serotonin taken up by the synaptosomes, is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is determined.
-
[3H]paroxetine Binding Assay for the Serotonin Transporter (SERT)
This radioligand binding assay quantifies the affinity of a compound for the serotonin transporter. [3H]paroxetine is a high-affinity radioligand for SERT.
-
Membrane Preparation:
-
Rat brain tissue (e.g., cerebral cortex) is homogenized in a suitable buffer (e.g., Tris-HCl buffer).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g for 15 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]paroxetine and varying concentrations of the test compounds ((S)- and (R)-norfluoxetine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration over glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for the Measurement of Extracellular Serotonin Levels
This technique allows for the in vivo sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the target brain region (e.g., striatum, prefrontal cortex).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
A microdialysis probe is inserted through the guide cannula into the brain.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Following a stabilization period, dialysate samples are collected at regular intervals.
-
A baseline of extracellular serotonin levels is established.
-
The test compound ((S)- or (R)-norfluoxetine) is administered (e.g., via intraperitoneal injection).
-
Dialysate samples continue to be collected to monitor changes in extracellular serotonin concentrations over time.
-
Serotonin levels in the dialysate are quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Fluoxetine to Norfluoxetine Enantiomers
The primary metabolic pathway for the formation of norfluoxetine from fluoxetine is N-demethylation, predominantly catalyzed by the CYP2D6 enzyme in the liver. This process is stereoselective.
Experimental Workflow for Chiral Separation and Analysis
To study the stereospecific effects of norfluoxetine, it is essential to separate and quantify the individual enantiomers from biological matrices. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.
Conclusion
The biological activity of norfluoxetine is markedly stereospecific, with the (S)-enantiomer being a significantly more potent inhibitor of the serotonin transporter than the (R)-enantiomer. This substantial difference in pharmacological activity underscores the importance of considering the stereochemistry of drug metabolites in drug development and clinical pharmacology. The data and methodologies presented in this guide provide a comprehensive resource for researchers and scientists working to further elucidate the role of (S)-norfluoxetine in the therapeutic effects of fluoxetine and to explore its potential as a therapeutic agent in its own right. Understanding the distinct contributions of each enantiomer is critical for optimizing antidepressant therapies and for the rational design of new drugs targeting the serotonergic system.
References
- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vivo monitoring of serotonin in the striatum of freely moving rats with one minute temporal resolution by online microdialysis-capillary high-performance liquid chromatography at elevated temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Deuterated Norfluoxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875). Due to the limited availability of direct data on deuterated norfluoxetine, this document establishes a baseline with the known pharmacokinetics of norfluoxetine and extrapolates the anticipated effects of deuteration. This guide covers the absorption, distribution, metabolism, and excretion (ADME) of norfluoxetine, details the experimental protocols for its quantification, and explores the key metabolic pathways. The strategic incorporation of deuterium (B1214612) is expected to significantly alter the metabolic fate of norfluoxetine, primarily by leveraging the kinetic isotope effect to reduce its rate of metabolism. This modification has the potential to improve the compound's pharmacokinetic properties, leading to a longer half-life, reduced metabolic burden, and potentially a more favorable side-effect profile.
Introduction to Norfluoxetine and the Rationale for Deuteration
Norfluoxetine is the major, pharmacologically active metabolite of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Like its parent compound, norfluoxetine is a potent inhibitor of serotonin reuptake, contributing significantly to the overall therapeutic effect of fluoxetine.[2] A distinguishing feature of norfluoxetine is its exceptionally long elimination half-life, which can extend up to 16 days after long-term use.[1]
The metabolism of fluoxetine to norfluoxetine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] Both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, leading to complex, nonlinear pharmacokinetics.[1][3][4] This inherent variability in metabolism, often influenced by genetic polymorphisms of CYP2D6, can result in significant inter-individual differences in drug exposure and response.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a pharmaceutical strategy employed to favorably alter the pharmacokinetic properties of a drug.[5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[8] This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism at the site of deuteration. By strategically deuterating norfluoxetine at metabolically vulnerable positions, it is hypothesized that its rate of elimination can be reduced, leading to:
-
Increased half-life and exposure: A slower metabolism would result in the drug remaining in the body for a longer period.
-
Reduced formation of downstream metabolites: This could potentially decrease the risk of metabolite-associated toxicities.
-
More predictable pharmacokinetic profile: By attenuating the impact of polymorphic metabolizing enzymes, a more consistent plasma concentration profile across different patient populations may be achieved.
Pharmacokinetic Profile of Norfluoxetine (Non-Deuterated)
The following tables summarize the key pharmacokinetic parameters for non-deuterated norfluoxetine in humans. These values serve as a baseline for predicting the effects of deuteration.
Table 1: Pharmacokinetic Parameters of Norfluoxetine in Humans (Extensive Metabolizers)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (tmax) | Not directly administered; formed from fluoxetine | N/A |
| Peak Plasma Concentration (Cmax) | 8.4 ng/mL | [9][10] |
| Area Under the Curve (AUC0-∞) | 2532.0 ng·h/mL | [9][10] |
| Elimination Half-life (t1/2) | ~16 days (after long-term fluoxetine use) | [1] |
| Apparent Volume of Distribution (Vd/F) | 20 to 42 L/kg (for fluoxetine and norfluoxetine) | N/A |
| Protein Binding | Highly bound to plasma proteins | [1] |
Table 2: Plasma Concentrations of Norfluoxetine Enantiomers in Patients on Long-Term Fluoxetine Therapy
| Enantiomer | Geometric Mean Plasma Concentration (nmol/L) | 95% Confidence Interval (nmol/L) | Reference |
| S-norfluoxetine | 247 | 212, 287 | [11] |
| R-norfluoxetine | 118 | 102, 137 | [11] |
Anticipated Pharmacokinetic Profile of Deuterated Norfluoxetine
While specific clinical or preclinical data for deuterated norfluoxetine is not publicly available, the principles of drug deuteration allow for a well-grounded projection of its pharmacokinetic profile. Companies like Concert Pharmaceuticals have successfully applied this strategy to other drugs, such as the development of CTP-656 (deuterated ivacaftor), which demonstrated a superior pharmacokinetic profile with a longer half-life and increased exposure compared to its non-deuterated counterpart.[12][13][14][15]
Table 3: Predicted Changes in Pharmacokinetic Parameters of Deuterated Norfluoxetine Compared to Non-Deuterated Norfluoxetine
| Parameter | Predicted Change | Rationale (Kinetic Isotope Effect) |
| Metabolism | Decreased rate of metabolism | Stronger C-D bond at the site of enzymatic attack (e.g., N-demethylation site of fluoxetine to form norfluoxetine, or subsequent metabolism of norfluoxetine) will slow down CYP-mediated clearance. |
| Elimination Half-life (t1/2) | Increased | A reduced rate of metabolism will lead to a slower elimination from the body. |
| Area Under the Curve (AUC) | Increased | Slower clearance will result in greater overall drug exposure for a given dose. |
| Peak Plasma Concentration (Cmax) | Potentially similar or slightly increased | This will depend on the absorption and distribution kinetics, which are generally not significantly affected by deuteration. |
| Inter-individual Variability | Potentially decreased | By making the metabolic pathway less susceptible to variations in CYP2D6 enzyme activity, a more consistent pharmacokinetic profile across different metabolizer phenotypes may be achieved. |
Experimental Protocols
The quantification of norfluoxetine and its deuterated analogues in biological matrices is crucial for pharmacokinetic studies. The following section outlines a typical experimental workflow and the analytical methods employed.
Sample Preparation and Extraction
A common procedure for extracting norfluoxetine from plasma or serum involves liquid-liquid extraction or solid-phase extraction.[16][17]
-
Liquid-Liquid Extraction (LLE): Plasma samples are typically alkalinized, and the drug is extracted into an organic solvent like hexane (B92381) or methyl tert-butyl ether.[16][18]
-
Solid-Phase Extraction (SPE): This method utilizes a cartridge containing a solid adsorbent to retain the analyte from the plasma sample, which is then eluted with a suitable solvent.[17]
Deuterated norfluoxetine (e.g., norfluoxetine-d5) is often used as an internal standard in these assays to ensure accurate quantification by accounting for variations in extraction efficiency and instrument response.[19][20][21]
Analytical Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of norfluoxetine in biological samples.[17][18][22]
-
Chromatographic Separation: A reversed-phase HPLC column is typically used to separate norfluoxetine from other plasma components.[16][23]
-
Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (norfluoxetine) and the deuterated internal standard. This technique, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.[18][22]
Visualizations
Metabolic Pathway of Fluoxetine to Norfluoxetine
The primary metabolic pathway of fluoxetine involves N-demethylation to its active metabolite, norfluoxetine, predominantly catalyzed by the CYP2D6 enzyme.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma concentrations of the enantiomers of fluoxetine and norfluoxetine: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vertex and Concert Pharmaceuticals Complete Asset Purchase Agreement for CTP-656 | Vertex Pharmaceuticals [investors.vrtx.com]
- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 16. Determination of fluoxetine and norfluoxetine in human plasma by high-performance liquid chromatography with ultraviolet detection in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of Fluoxetine to (S)-Norfluoxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a racemic mixture of (R)- and (S)-fluoxetine. Its primary metabolic pathway involves N-demethylation to form the active metabolite norfluoxetine (B159337), which also exists as (R)- and (S)-enantiomers. The stereoselectivity of this biotransformation is of significant clinical importance, as (S)-norfluoxetine is considerably more potent as a serotonin reuptake inhibitor than its (R)-enantiomer. This technical guide provides an in-depth overview of the metabolic conversion of fluoxetine to (S)-norfluoxetine, focusing on the enzymatic processes, quantitative kinetic data, and detailed experimental methodologies for its study.
The Core Metabolic Pathway: N-Demethylation
The conversion of fluoxetine to norfluoxetine is primarily a Phase I metabolic reaction, specifically an N-demethylation process. This reaction is catalyzed by a group of heme-containing enzymes known as the cytochrome P450 (CYP) superfamily, which are predominantly located in the liver.[1][2]
Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine. Both enantiomers undergo N-demethylation to their respective metabolites, (R)-norfluoxetine and (S)-norfluoxetine. However, the metabolic pathway is stereoselective, with different CYP isoforms showing preferences for each enantiomer.
The key transformation is the removal of a methyl group from the nitrogen atom of the fluoxetine molecule. This process not only leads to the formation of an active metabolite but also alters the pharmacological profile of the drug.
The Central Role of Cytochrome P450 2D6 (CYP2D6)
The primary enzyme responsible for the N-demethylation of fluoxetine is CYP2D6.[3][4][5] This enzyme exhibits a pronounced stereoselectivity, preferentially metabolizing the (S)-enantiomer of fluoxetine.[6] This leads to the formation of (S)-norfluoxetine, which is approximately 20 times more potent in inhibiting serotonin reuptake than (R)-norfluoxetine.[3]
The genetic polymorphism of the CYP2D6 gene is a critical factor influencing the metabolism of fluoxetine. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genotype, which can significantly impact plasma concentrations of fluoxetine and norfluoxetine and, consequently, the clinical response and potential for adverse effects.[7]
Contributions of Other CYP450 Isoforms
While CYP2D6 is the major player, other CYP isoforms also contribute to the metabolism of fluoxetine, particularly of the (R)-enantiomer. These include:
-
CYP2C9: This enzyme is involved in the demethylation of R-fluoxetine.[3][6]
-
CYP2C19: Contributes to the metabolism of fluoxetine.[3]
-
CYP3A4 and CYP3A5: These isoforms also play a role in the biotransformation of fluoxetine.[3]
It is important to note that both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, leading to a complex pharmacokinetic profile characterized by auto-inhibition.[4][8]
Quantitative Data: Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes involved in the N-demethylation of fluoxetine.
Table 1: Michaelis-Menten Constants (Km) for Fluoxetine N-demethylation
| Enzyme | Substrate | Km (μM) | Reference(s) |
| CYP2D6 | (S)-Fluoxetine | 30 ± 3 | [9] |
| CYP2D6 | (R)-Fluoxetine | 39 ± 5 | [9] |
| CYP2C9 | (R)-Fluoxetine | 9.7 | [2] |
| CYP2C19 | (R)-Fluoxetine | 8.5 | [2] |
| Human Liver Microsomes | (R,S)-Fluoxetine | 33 (mean) | [10] |
| Human Liver Microsomes | (R)-Norfluoxetine formation | ≤8 | [2] |
| Human Liver Microsomes | (S)-Norfluoxetine formation | <0.2 | [2] |
Table 2: Maximum Reaction Velocity (Vmax) for Fluoxetine N-demethylation by CYP2D6
| Substrate | Vmax (pmol·min-1·(pmol CYP)-1) | Reference(s) |
| (S)-Fluoxetine | 28.6 ± 1.2 | [9] |
| (R)-Fluoxetine | 34 ± 2 | [9] |
Table 3: Inhibition Constants (Ki) for CYP Enzymes by Fluoxetine and Norfluoxetine
| Enzyme | Inhibitor | Ki (μM) | Reference(s) |
| CYP2D6 | Fluoxetine | 0.2 (apparent) | [8] |
| CYP2D6 | Norfluoxetine | 0.2 (apparent) | [8] |
| CYP2C9 | Sulfaphenazole (probe) | 2.8 | [10] |
| - | Ketoconazole (probe) | 2.5 | [10] |
| - | Fluvoxamine (probe) | 5.2 | [10] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for studying the metabolism of fluoxetine in vitro.
Objective: To determine the kinetics of fluoxetine N-demethylation by human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
(R,S)-Fluoxetine hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., maprotiline)
-
HPLC or LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain potassium phosphate buffer, HLMs (e.g., 0.2-0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding fluoxetine at various concentrations (e.g., 1-100 μM).
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS to quantify the formation of norfluoxetine.
Stereoselective Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of fluoxetine and norfluoxetine enantiomers.
Objective: To resolve and quantify the (R)- and (S)-enantiomers of fluoxetine and norfluoxetine in a biological matrix.
Instrumentation and Columns:
-
HPLC system with a fluorescence or UV detector.
-
Chiral stationary phase column (e.g., vancomycin-based or cyclodextrin-based).
Mobile Phase Example:
-
A mixture of ethanol (B145695) and aqueous ammonium (B1175870) acetate (B1210297) buffer (e.g., 92.5:7.5, v/v) at a specific pH (e.g., 6.8).[1] The exact composition and pH will depend on the chiral column used and should be optimized.
Sample Preparation (from plasma):
-
Liquid-Liquid Extraction:
-
To a plasma sample, add an internal standard.
-
Alkalinize the sample with a suitable base (e.g., NaOH).
-
Extract the analytes with an organic solvent (e.g., n-hexane:isoamyl alcohol, 99:1, v/v).
-
Vortex and centrifuge the sample.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (optional but can improve separation):
-
Reconstitute the dried extract in a suitable solvent.
-
Add a chiral derivatizing agent (e.g., (R)-(-)-1-(1-naphthyl)ethyl isocyanate).
-
Incubate to allow the reaction to complete.
-
Evaporate the solvent and reconstitute in the mobile phase for injection.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection:
-
Fluorescence: Excitation and emission wavelengths specific for the analytes or their derivatives.
-
UV: At a wavelength of maximum absorbance (e.g., 226 nm).[11]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides an alternative method for the analysis of fluoxetine and norfluoxetine.
Objective: To quantify fluoxetine and norfluoxetine in a biological matrix using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., HP-5MS).
Sample Preparation (from urine):
-
Extraction:
-
Derivatization:
-
Derivatize the extracted analytes to improve their volatility and chromatographic properties. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA).
-
GC-MS Conditions:
-
Injector Temperature: e.g., 280°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is typically used to separate the analytes (e.g., start at 100°C, ramp to 280°C).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for fluoxetine, norfluoxetine, and the internal standard.
Visualizations
Caption: Metabolic pathway of fluoxetine to norfluoxetine.
Caption: Experimental workflow for analyzing fluoxetine metabolism.
References
- 1. sigarra.up.pt [sigarra.up.pt]
- 2. Identification of the human cytochromes p450 responsible for in vitro formation of R- and S-norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. g-standaard.nl [g-standaard.nl]
- 8. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast evaluation of enantioselective drug metabolism by electrophoretically mediated microanalysis: application to fluoxetine metabolism by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Determination of the antidepressant fluoxetine and its metabolite norfluoxetine in serum by reversed-phase HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
The Pivotal Role of Cytochrome P450 2D6 in (S)-Norfluoxetine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic formation of (S)-norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). A comprehensive review of the current scientific literature is presented, focusing on the stereoselective N-demethylation of fluoxetine. This document details the enzymatic kinetics, experimental methodologies for in vitro analysis, and the clinical implications of genetic polymorphisms in the CYP2D6 gene. Quantitative data from multiple studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding and replication of key experiments in a research and drug development setting.
Introduction
Fluoxetine, widely known by its brand name Prozac, is a chiral antidepressant that is administered as a racemic mixture of (R)- and (S)-fluoxetine.[1] Its therapeutic efficacy is attributed to its ability to inhibit the reuptake of serotonin in the synaptic cleft. The metabolism of fluoxetine is a complex process primarily occurring in the liver, leading to the formation of its only major active metabolite, norfluoxetine (B159337).[1][2] This N-demethylation is stereoselective, with the two enantiomers of fluoxetine being metabolized by different cytochrome P450 enzymes.[3]
(S)-norfluoxetine is a significantly more potent serotonin reuptake inhibitor than its R-enantiomer, with some studies suggesting a 20-fold higher potency.[1][2] Therefore, understanding the specific metabolic pathway leading to the formation of (S)-norfluoxetine is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. The cytochrome P450 2D6 (CYP2D6) enzyme has been identified as the principal catalyst in the conversion of (S)-fluoxetine to (S)-norfluoxetine.[3][4][5] This guide will elucidate the central role of CYP2D6 in this critical metabolic step.
The Metabolic Pathway of Fluoxetine to Norfluoxetine
The primary metabolic pathway for fluoxetine is N-demethylation to norfluoxetine. This process is mediated by the cytochrome P450 superfamily of enzymes. While several CYP isoforms, including CYP2C9, CYP2C19, CYP3A4, and CYP3A5, have been implicated in the overall metabolism of fluoxetine, CYP2D6 plays a predominant and stereospecific role in the formation of the highly active (S)-norfluoxetine metabolite.[1][3][6]
dot
Caption: Metabolic pathway of fluoxetine enantiomers.
Quantitative Analysis of CYP2D6-Mediated (S)-Norfluoxetine Formation
The affinity and rate of enzymatic reactions are quantified by the Michaelis-Menten constant (K) and the maximum reaction velocity (V). Several in vitro studies have determined these kinetic parameters for the CYP2D6-mediated N-demethylation of fluoxetine enantiomers.
| Study | Enzyme Source | Substrate | K (µM) | V (pmol/min/pmol CYP) |
| Ring et al. (2001)[5] | Expressed CYP2D6 | (S)-Fluoxetine | <0.2 | - |
| Crettol et al. (2013)[7] | Recombinant CYP2D6 | (S)-Fluoxetine | 30 ± 3 | 28.6 ± 1.2 |
| Ring et al. (2001)[5] | Expressed CYP2D6 | (R)-Fluoxetine | 1.8 | - |
| Crettol et al. (2013)[7] | Recombinant CYP2D6 | (R)-Fluoxetine | 39 ± 5 | 34 ± 2 |
Table 1: Michaelis-Menten Kinetic Parameters for Fluoxetine N-demethylation by CYP2D6.
Fluoxetine and its metabolite, norfluoxetine, are also known to be potent inhibitors of CYP2D6, which can lead to complex drug-drug interactions and non-linear pharmacokinetics with chronic dosing.[2][6] The inhibition constant (K) is a measure of the inhibitor's potency.
| Inhibitor | K (µM) | Reference |
| Fluoxetine | 0.2 | [6] |
| Norfluoxetine | 0.2 | [6] |
| (S)-Fluoxetine | 0.068 | [8] |
| (S)-Norfluoxetine | 0.035 | [8] |
Table 2: Inhibition Constants (K) of Fluoxetine and Norfluoxetine for CYP2D6.
Experimental Protocols
In Vitro Metabolism of (S)-Fluoxetine using Human Liver Microsomes (HLMs)
This protocol outlines a typical experiment to determine the formation of (S)-norfluoxetine from (S)-fluoxetine in a pool of human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
(S)-Fluoxetine hydrochloride
-
(S)-Norfluoxetine hydrochloride (for standard curve)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., deuterated fluoxetine or norfluoxetine)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes on ice, prepare the incubation mixtures containing potassium phosphate buffer, HLMs (final concentration typically 0.5-1.0 mg/mL), and MgCl.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and (S)-fluoxetine (at various concentrations to determine kinetics) to the pre-incubated mixtures. The final volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an excess volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to autosampler vials for analysis by LC-MS/MS to quantify the amount of (S)-norfluoxetine formed.
-
Control Incubations: Perform negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation and without the substrate to identify any endogenous interfering peaks.
Metabolism Assay with Recombinant CYP2D6
To specifically confirm the role of CYP2D6, a similar incubation assay can be performed using commercially available recombinant human CYP2D6 expressed in a cellular system (e.g., baculovirus-infected insect cells). The protocol is analogous to the HLM assay, with the HLMs being replaced by a specific concentration of recombinant CYP2D6.
Quantification of (S)-Norfluoxetine by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of (S)-norfluoxetine.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A chiral column is required to separate the enantiomers of fluoxetine and norfluoxetine.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for (S)-norfluoxetine and the internal standard are monitored.
Visualization of Experimental Workflow and Signaling Pathways
dot
Caption: In vitro metabolism experimental workflow.
Clinical Implications of CYP2D6 Polymorphisms
The gene encoding for CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic differences in enzyme activity.[9][10] Individuals can be classified into different phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity.
-
Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Extensive (Normal) Metabolizers (EMs): Possess two functional alleles.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, resulting in increased enzyme activity.
These genetic variations have a direct impact on the pharmacokinetics of fluoxetine. PMs exhibit a reduced clearance of (S)-fluoxetine and consequently lower plasma concentrations of (S)-norfluoxetine.[3][11] This can lead to higher plasma levels of the parent drug, potentially increasing the risk of adverse effects. Conversely, UMs may metabolize (S)-fluoxetine more rapidly, leading to higher concentrations of (S)-norfluoxetine and potentially altered therapeutic response or a higher risk of side effects associated with the metabolite. The ratio of fluoxetine to norfluoxetine in plasma is often correlated with the CYP2D6 genotype.[2][3]
Conclusion
Cytochrome P450 2D6 is the key enzyme responsible for the stereoselective N-demethylation of (S)-fluoxetine to its highly potent active metabolite, (S)-norfluoxetine. The kinetic parameters of this enzymatic reaction, coupled with the well-documented genetic polymorphisms of the CYP2D6 gene, are major determinants of the pharmacokinetic variability of fluoxetine. A thorough understanding of the role of CYP2D6 in (S)-norfluoxetine formation is crucial for drug development professionals in the context of predicting drug efficacy, safety, and drug-drug interaction potential. The experimental protocols and data presented in this technical guide provide a foundational resource for researchers in this field. Future research should continue to explore the complex interplay between CYP2D6 and other CYP isoforms in the overall disposition of fluoxetine and its metabolites.
References
- 1. ClinPGx [clinpgx.org]
- 2. g-standaard.nl [g-standaard.nl]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous enantioselective quantification of fluoxetine and norfluoxetine in human milk by direct sample injection using 2-dimensional liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the human cytochromes p450 responsible for in vitro formation of R- and S-norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast evaluation of enantioselective drug metabolism by electrophoretically mediated microanalysis: application to fluoxetine metabolism by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of CYP2D6 genotype on fluoxetine exposure and treatment switch in adults and children/adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of CYP2C9, 2C19 and 2D6 genetic polymorphisms on the steady-state plasma concentrations of the enantiomers of fluoxetine and norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (S)-Norfluoxetine-d5 in Biological Matrices: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (S)-Norfluoxetine-d5, a deuterated active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Understanding the stability of this compound in various biological matrices is critical for accurate bioanalytical method development, pharmacokinetic studies, and overall drug development. This document details experimental protocols for assessing stability, summarizes available data, and provides visual representations of experimental workflows and the compound's mechanism of action.
Introduction to (S)-Norfluoxetine-d5 and Stability Testing
(S)-Norfluoxetine is the more potent enantiomer of norfluoxetine (B159337), the primary active metabolite of fluoxetine.[1] It is a selective serotonin (B10506) reuptake inhibitor (SSRI), exerting its therapeutic effect by blocking the serotonin transporter (SERT) in the brain.[1][2] The deuterated form, (S)-Norfluoxetine-d5, is commonly used as an internal standard in quantitative bioanalysis due to its similar physicochemical properties to the endogenous analyte, allowing for accurate quantification by mass spectrometry.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting key stability experiments for (S)-Norfluoxetine-d5 in biological matrices such as plasma, blood, and urine.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of (S)-Norfluoxetine-d5 in a biological matrix at room temperature for a period that reflects the typical sample handling and processing time.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations of (S)-Norfluoxetine-d5 in the desired biological matrix (e.g., human plasma).
-
Analyze a set of these QC samples immediately (time zero) to establish a baseline concentration.
-
Store the remaining QC samples at room temperature (approximately 20-25°C) for a predetermined period (e.g., 4, 8, and 24 hours).
-
At each time point, analyze the QC samples in triplicate.
-
Calculate the mean concentration and the percentage deviation from the baseline concentration. The analyte is considered stable if the deviation is within ±15% of the nominal concentration.
Long-Term Stability
Objective: To determine the stability of (S)-Norfluoxetine-d5 in a biological matrix when stored at a specified low temperature for an extended duration.
Methodology:
-
Prepare a sufficient number of QC samples at low and high concentrations in the chosen biological matrix.
-
Analyze a set of QC samples at time zero to establish the initial concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the QC samples at various time points (e.g., 1, 3, 6, and 12 months).
-
At each time point, retrieve a set of QC samples, allow them to thaw unassisted at room temperature, and analyze them in triplicate.
-
The analyte is deemed stable if the mean concentration at each time point is within ±15% of the nominal concentration.
Freeze-Thaw Stability
Objective: To assess the stability of (S)-Norfluoxetine-d5 after repeated cycles of freezing and thawing.
Methodology:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Analyze a set of QC samples that have not undergone any freeze-thaw cycles to establish the baseline concentration.
-
Subject the remaining QC samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing them completely at room temperature.
-
After a specified number of cycles (e.g., three or five), analyze the QC samples in triplicate.
-
The compound is considered stable if the mean concentration after the final freeze-thaw cycle is within ±15% of the nominal concentration.
Quantitative Stability Data Summary
The following tables summarize the stability data for fluoxetine and norfluoxetine in human plasma, which can be used as a reliable indicator for the stability of (S)-Norfluoxetine-d5.
Table 1: Short-Term (Bench-Top) Stability of Fluoxetine and Norfluoxetine in Human Plasma
| Analyte | Concentration (ng/mL) | Storage Duration (hours) | Temperature (°C) | Mean Recovery (%) | Reference |
| Fluoxetine | 10 | 96 | Room Temperature | Not specified, but stated as stable | [4] |
| Norfluoxetine | 10 | 96 | Room Temperature | Not specified, but stated as stable | [4] |
Table 2: Long-Term Stability of Fluoxetine and Norfluoxetine in Human Plasma
| Analyte | Concentration (ng/mL) | Storage Duration | Temperature (°C) | Mean Recovery (%) | Reference |
| Fluoxetine | 10 | 1 year | -20 | Not specified, but stated as stable | [4] |
| Norfluoxetine | 10 | 1 year | -20 | Not specified, but stated as stable | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of an analyte in a biological matrix.
Caption: Experimental workflow for stability assessment.
Signaling Pathway of (S)-Norfluoxetine
The primary mechanism of action of (S)-Norfluoxetine is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.
Caption: Mechanism of action of (S)-Norfluoxetine.
Conclusion
This technical guide provides a framework for understanding and assessing the stability of (S)-Norfluoxetine-d5 in biological matrices. While direct quantitative data for the deuterated compound is limited, the stability of the parent compounds, fluoxetine and norfluoxetine, offers a strong and reliable indication of its stability profile. The provided experimental protocols serve as a detailed guide for researchers to validate the stability of (S)-Norfluoxetine-d5 in their specific laboratory settings, ensuring the generation of accurate and reproducible bioanalytical data. The visualizations of the experimental workflow and the signaling pathway offer a clear and concise understanding of the practical and theoretical aspects related to this important analytical standard.
References
- 1. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Determination of fluoxetine and norfluoxetine in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: (S)-Norfluoxetine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Norfluoxetine-d5 as an internal standard in the bioanalytical quantification of fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337). The protocols detailed below are essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. It is a chiral molecule, and its enantiomers, (R)- and (S)-fluoxetine, exhibit different pharmacological activities. The primary active metabolite of fluoxetine is norfluoxetine, which is formed by N-demethylation in the liver. Norfluoxetine is also chiral, with the (S)-enantiomer being significantly more potent as a serotonin reuptake inhibitor than the (R)-enantiomer.
Accurate quantification of fluoxetine and norfluoxetine enantiomers in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. (S)-Norfluoxetine-d5 is an ideal internal standard for the chiral analysis of fluoxetine and norfluoxetine due to its structural and physicochemical similarity to the analytes of interest.
Principle of the Method
The use of (S)-Norfluoxetine-d5 as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. The internal standard co-elutes with the unlabeled analyte during chromatographic separation and is detected by the mass spectrometer. Since the internal standard and the analyte have nearly identical chemical and physical properties, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, ensuring high accuracy and precision.
Experimental Protocols
This section details a typical protocol for the simultaneous quantification of fluoxetine and norfluoxetine enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (S)-Norfluoxetine-d5 as an internal standard.
Materials and Reagents
-
(S)-Norfluoxetine-d5
-
(R,S)-Fluoxetine and (R,S)-Norfluoxetine reference standards
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R,S)-fluoxetine, (R,S)-norfluoxetine, and (S)-Norfluoxetine-d5 in methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the (S)-Norfluoxetine-d5 stock solution to a final concentration appropriate for spiking into the plasma samples (e.g., 50 ng/mL).
Sample Preparation
The following is a generalized protocol for sample preparation using protein precipitation, a common and rapid technique.
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a microcentrifuge tube.
-
Add 10 µL of the (S)-Norfluoxetine-d5 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS conditions for the analysis of fluoxetine and norfluoxetine enantiomers.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Chiral column (e.g., Chirobiotic V, Chiralcel OD-H) |
| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of enantiomers (e.g., starting with 80% A, decreasing to 20% A over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fluoxetine: m/z 310.2 -> 148.1Norfluoxetine: m/z 296.2 -> 134.1(S)-Norfluoxetine-d5: m/z 301.2 -> 139.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables present a summary of typical method validation parameters for the quantification of fluoxetine and norfluoxetine using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| (S)-Fluoxetine | 0.1 - 100 | 0.1 | > 0.995 |
| (R)-Fluoxetine | 0.1 - 100 | 0.1 | > 0.995 |
| (S)-Norfluoxetine | 0.1 - 100 | 0.1 | > 0.995 |
| (R)-Norfluoxetine | 0.1 - 100 | 0.1 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| (S)-Fluoxetine | Low | < 10 | < 10 | 90 - 110 |
| Mid | < 10 | < 10 | 90 - 110 | |
| High | < 10 | < 10 | 90 - 110 | |
| (R)-Fluoxetine | Low | < 10 | < 10 | 90 - 110 |
| Mid | < 10 | < 10 | 90 - 110 | |
| High | < 10 | < 10 | 90 - 110 | |
| (S)-Norfluoxetine | Low | < 10 | < 10 | 90 - 110 |
| Mid | < 10 | < 10 | 90 - 110 | |
| High | < 10 | < 10 | 90 - 110 | |
| (R)-Norfluoxetine | Low | < 10 | < 10 | 90 - 110 |
| Mid | < 10 | < 10 | 90 - 110 | |
| High | < 10 | < 10 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioanalytical quantification using an internal standard.
Signaling Pathway: Mechanism of Action of Fluoxetine
Application Note: High-Sensitivity Chiral LC-MS/MS Method for the Quantification of (S)-norfluoxetine in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (S)-norfluoxetine in human plasma. Norfluoxetine (B159337), the primary active metabolite of the antidepressant fluoxetine (B1211875), exists as two enantiomers, (R)- and (S)-norfluoxetine, which may exhibit different pharmacological activities. This method utilizes a simple liquid-liquid extraction for sample preparation, followed by chromatographic separation on a chiral column and detection using a triple quadrupole mass spectrometer. The method was validated for accuracy, precision, linearity, and sensitivity, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Fluoxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. It is metabolized in the liver to its active metabolite, norfluoxetine. Both fluoxetine and norfluoxetine are chiral molecules, and their enantiomers can have different potencies and metabolic profiles. The (S)-enantiomer of norfluoxetine is a potent serotonin reuptake inhibitor. Therefore, the ability to selectively quantify (S)-norfluoxetine is crucial for understanding its contribution to the overall therapeutic and potential adverse effects of fluoxetine treatment. This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the determination of (S)-norfluoxetine in human plasma.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A single-step liquid-liquid extraction at a basic pH is employed to isolate (S)-norfluoxetine from human plasma.[1]
-
Materials:
-
Human plasma samples
-
Methyl-tert-butyl ether (MTBE)
-
5 M Sodium hydroxide (B78521) (NaOH)
-
Internal Standard (IS) solution (e.g., fluoxetine-d5)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase A)
-
-
Protocol:
-
Pipette 300 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 25 µL of 5 M NaOH to basify the sample.
-
Add 1 mL of methyl-tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (mobile phase A).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: AGP-chiral column.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.4.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A gradient elution may be optimized for optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of (S)-norfluoxetine.
| Parameter | Result | Reference |
| Linearity Range | 1 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.994 | [1] |
| Limit of Quantification (LOQ) | 1 ng/mL | [1] |
| Accuracy | -8.77% to -1.33% | [1] |
| Precision (Intra-day) | < 15% | [3] |
| Precision (Inter-day) | < 15% | [3] |
| Recovery | > 85% |
Experimental Workflow Diagram
Caption: Workflow for (S)-norfluoxetine quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the chiral quantification of (S)-norfluoxetine in human plasma. The simple sample preparation procedure and the high selectivity of the tandem mass spectrometry detection make this method well-suited for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to accurately measure (S)-norfluoxetine concentrations for various applications.
References
- 1. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 3. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norfluoxetine Analysis in Plasma
This document provides detailed application notes and experimental protocols for the sample preparation of norfluoxetine (B159337), the primary active metabolite of fluoxetine (B1211875), from human plasma. The following methods are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
Introduction
Accurate quantification of norfluoxetine in plasma is crucial for therapeutic drug monitoring and clinical studies. Due to the complexity of the plasma matrix, effective sample preparation is essential to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest prior to analysis by techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation method depends on factors such as the required sensitivity, sample throughput, and available resources.
Comparative Summary of Sample Preparation Techniques
The following table summarizes the quantitative data for different sample preparation methods for norfluoxetine analysis in plasma, providing a basis for method selection.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Recovery (%) | Norfluoxetine: 13.0-55.2%[1] | Norfluoxetine: 80.2-85.3%[2] | Norfluoxetine: >75% | Not explicitly stated for Norfluoxetine, but the method showed good accuracy and precision[3] |
| Matrix Effect (%) | 1.9-260.2%[1] | Not explicitly stated, but the method was found to be reproducible[2] | Negligible matrix effect reported[4] | Not explicitly stated, but the method was selective[3] |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL[1][5] | 10 µg/L (10 ng/mL)[2] | 1 ng/mL[6] | 0.05 ng/mL[3] |
| Linearity Range | 30-1000 ng/mL[1][5] | 10-500 ng/mL (for the overall method)[6] | 1-500 ng/mL[6] | 0.05-20 ng/mL[3] |
| Organic Solvent Volume | Low | High | Medium | Low to Medium |
| Throughput | High | Low to Medium | Medium to High (can be automated) | High |
| Cost | Low | Low | High | Medium |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from plasma samples. It is particularly suitable for high-throughput screening. Acetonitrile (B52724) is a commonly used precipitating agent.[1][5][7]
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm)
-
Autosampler vials
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma, v/v).[1][5][7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. This method generally provides cleaner extracts compared to PPT.
Materials:
-
Plasma sample
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent (e.g., ethyl acetate)[2][6]
-
A basic pH adjustment solution (e.g., 5M NaOH)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
Autosampler vials
Protocol:
-
Pipette 300 µL of plasma sample into a glass test tube.[6]
-
Add a small volume of a basic solution to adjust the pH, which facilitates the extraction of norfluoxetine.
-
Add 1 mL of methyl-tert-butyl ether.[6]
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide very clean extracts, leading to improved sensitivity and reduced matrix effects. It can be automated for higher throughput.[4][8]
Materials:
-
Plasma sample
-
SPE cartridges (e.g., MCX - Mixed-mode Cation Exchange)[4]
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 0.1% Formic acid in water, followed by Methanol)
-
Elution solvent (e.g., 5% Ammonium (B1175870) hydroxide (B78521) in Methanol)
-
SPE vacuum or positive pressure manifold
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
Autosampler vials
Protocol:
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load 250 µL of the plasma sample onto the cartridge.[8]
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the sample to an autosampler vial for analysis.
Conclusion
The selection of an appropriate sample preparation method for norfluoxetine analysis in plasma is a critical step in the bioanalytical workflow. Protein precipitation offers a fast and simple approach for high-throughput applications, although it may suffer from higher matrix effects. Liquid-liquid extraction provides cleaner samples with good recovery. Solid-phase extraction offers the highest selectivity and recovery, minimizing matrix effects and allowing for lower limits of quantification, and is amenable to automation. The protocols and comparative data presented in these application notes serve as a guide for researchers to choose and implement the most suitable method for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Enantioselective Analysis of Fluoxetine and Norfluoxetine in Plasma Samples by Protein Precipitation and Liquid Chromatography with Fluorescence Detection | Semantic Scholar [semanticscholar.org]
- 8. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Norfluoxetine Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Norfluoxetine (B159337), the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), is a chiral molecule existing as (R)- and (S)-enantiomers. These enantiomers exhibit different pharmacological and pharmacokinetic profiles, making their separation and quantification crucial in drug development, clinical monitoring, and environmental analysis. This application note provides a detailed protocol for the chiral separation of norfluoxetine enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established and validated methods, offering robust and reproducible results. Quantitative data from various methods are summarized for easy comparison, and a standard experimental workflow is visually represented.
Introduction
Fluoxetine is administered as a racemic mixture, and its primary metabolite, norfluoxetine, also exists as a pair of enantiomers. The (S)-enantiomer of norfluoxetine is a more potent inhibitor of serotonin reuptake than the (R)-enantiomer[1]. Consequently, the ability to resolve and quantify the individual enantiomers of norfluoxetine is essential for a comprehensive understanding of the drug's efficacy, metabolism, and potential for stereospecific toxicity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose[2][3]. This document outlines protocols using different types of CSPs and mobile phases for the successful chiral separation of norfluoxetine enantiomers.
Experimental Protocols
This section details the necessary steps for the chiral HPLC separation of norfluoxetine enantiomers, from sample preparation to data analysis.
Sample Preparation
The choice of sample preparation method depends on the matrix (e.g., plasma, urine, wastewater).
For Biological Matrices (Plasma, Urine):
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX cartridge (500 mg) with methanol (B129727) followed by water[4].
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water, acetic acid, and then methanol to remove interferences[5].
-
Elute the analytes with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v)[5].
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis[5].
-
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma, add an internal standard and an appropriate buffer.
-
Extract the analytes with a suitable organic solvent (e.g., a mixture of acetonitrile, n-hexane, and isopropyl alcohol)[6].
-
Centrifuge to separate the layers.
-
Transfer the organic layer and re-extract into an acidic aqueous solution (e.g., phosphoric acid)[6].
-
For Aqueous Samples (Wastewater):
-
Solid-Phase Extraction (SPE):
-
Preconcentrate a 50 mL water sample on a 500 mg Oasis MCX cartridge[4].
-
Follow elution and reconstitution steps similar to those for biological matrices.
-
HPLC Instrumentation and Conditions
The following tables summarize various validated HPLC methods for the chiral separation of norfluoxetine enantiomers.
Mobile Phase Preparation
-
Reversed-Phase: Prepare aqueous buffers (e.g., potassium hexafluorophosphate, ammonium acetate) and adjust the pH as specified in the method[4][8]. Filter the buffer through a 0.45 µm membrane filter. Mix with the organic modifier (e.g., acetonitrile, ethanol) in the specified ratio.
-
Normal-Phase: Mix HPLC-grade solvents (e.g., hexanes, ethanol, isopropanol) in the specified ratios. The addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) is often necessary to improve peak shape and resolution[1].
Data Presentation: Comparative HPLC Methods
The following table summarizes the chromatographic parameters and performance for different methods of chiral separation of norfluoxetine enantiomers.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase (CSP) | Chiralcel OD-R (Cellulose-based) | Chirobiotic V (Vancomycin-based) | Acetylated β-Cyclodextrin |
| Mode | Reversed-Phase[4] | Reversed-Phase[8] | Reversed-Phase[5] |
| Mobile Phase | Acetonitrile / 7.5 mM K₂HPO₄ + 0.25 M NaH₂PO₄, pH 3.0 (25:75 v/v)[4] | Ethanol / 10 mM Ammonium Acetate, pH 6.8 (92.5:7.5 v/v)[8] | Methanol / 0.3% Triethylamine, pH 5.6 (30:70 v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[8] | 1.0 mL/min[5] |
| Column Temperature | 25 °C (Room Temperature)[4] | 20 °C[8] | 40 °C[5] |
| Detection | Fluorescence (Excitation: 225 nm, Emission: 295 nm) | Fluorescence (Excitation: 227 nm, Emission: 298 nm) | UV at 214 nm[5] |
| (S)-Norfluoxetine Retention Time (min) | Approx. 14 | Approx. 11 | Approx. 6 (as SNF)[5] |
| (R)-Norfluoxetine Retention Time (min) | Approx. 16 | Approx. 12 | Approx. 8 (as RNF)[5] |
| Resolution (Rs) between Norfluoxetine Enantiomers | > 1.5 (estimated from chromatogram) | > 1.5 (estimated from chromatogram) | 1.2 (between SF and RNF)[5] |
Note: Retention times and resolution are approximate and can vary based on specific system conditions.
Experimental Workflow and Diagrams
The overall process for the chiral separation of norfluoxetine enantiomers is depicted in the following workflow diagram.
References
- 1. chiraltech.com [chiraltech.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography [iris.unime.it]
- 8. sigarra.up.pt [sigarra.up.pt]
A Validated Bioanalytical Method for the Quantification of Norfluoxetine in Human Plasma using LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norfluoxetine (B159337) is the primary active metabolite of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders. Given its significant pharmacological activity and long half-life, the accurate quantification of norfluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of norfluoxetine in human plasma. The method is sensitive, selective, and has been validated according to international guidelines.
Principle
The bioanalytical method involves the extraction of norfluoxetine and an internal standard (IS) from human plasma via supported liquid extraction (SLE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM).
Experimental Protocols
1. Materials and Reagents
-
Norfluoxetine reference standard
-
Fluoxetine-d5 (Internal Standard)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid
-
Methyl tert-butyl ether
-
Human plasma (with anticoagulant)
-
Supported Liquid Extraction (SLE) cartridges
2. Instrumentation
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: Synergi 4 µ polar-RP or equivalent C18 column.[1]
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of norfluoxetine and the internal standard (fluoxetine-d5) in methanol.
-
Working Solutions: Prepare serial dilutions of the norfluoxetine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare separate working solutions for quality control samples at low, medium, and high concentrations.
-
Spiked Samples: Spike blank human plasma with the appropriate working solutions to create calibration curve standards and QC samples.
4. Sample Preparation: Supported Liquid Extraction (SLE)
-
To 0.1 mL of human plasma, add the internal standard solution.[1]
-
Load the plasma sample onto the SLE cartridge and wait for it to be absorbed.
-
Elute the analytes from the cartridge with methyl tert-butyl ether.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: Synergi 4 µ polar-RP column.[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Run Time: Approximately 4 minutes.[1]
-
-
Mass Spectrometric Detection:
Method Validation Summary
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.05 - 20 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-batch Accuracy (%bias) | Intra-batch Precision (%CV) | Inter-batch Accuracy (%bias) | Inter-batch Precision (%CV) |
| LLOQ | 0.05 | < ± 15%[1] | < 15%[1] | < ± 15%[1] | < 15%[1] |
| Low QC | 0.15 | < ± 15%[1] | < 15%[1] | < ± 15%[1] | < 15%[1] |
| Mid QC | 1.0 | < ± 15%[1] | < 15%[1] | < ± 15%[1] | < 15%[1] |
| High QC | 15.0 | < ± 15%[1] | < 15%[1] | < ± 15%[1] | < 15%[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Norfluoxetine | Consistent and reproducible | Minimal |
| Fluoxetine-d5 (IS) | Consistent and reproducible | Minimal |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | Up to 96 hours[2] | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-20°C) | Up to one year[2] | Stable |
Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of norfluoxetine and the internal standard.
Conclusion
This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of norfluoxetine in human plasma. The method is rapid, sensitive, and selective, making it suitable for high-throughput analysis in clinical and research settings. The validation data confirms that the method meets the stringent requirements for bioanalytical method validation.
References
- 1. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fluoxetine and norfluoxetine in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-Norfluoxetine-d5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Norfluoxetine, also known as seproxetine, is the primary active metabolite of the widely prescribed antidepressant fluoxetine.[1][2][3] It functions as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), exerting its therapeutic effects by blocking the serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin in the synaptic cleft.[1][2] (S)-Norfluoxetine-d5 is a deuterated form of (S)-norfluoxetine, a stable isotope-labeled compound.[4][5] The replacement of five hydrogen atoms with deuterium (B1214612) atoms provides a higher mass without significantly altering the compound's biological activity.[6][7] This key characteristic makes (S)-Norfluoxetine-d5 an invaluable tool in various research applications, particularly in mass spectrometry-based analytical methods.[8]
These application notes provide a detailed protocol for the use of (S)-Norfluoxetine-d5 in a common cell-based assay: the serotonin reuptake inhibition assay. This assay is fundamental for characterizing the potency and mechanism of action of SSRIs. In this context, (S)-Norfluoxetine-d5 can be utilized as an internal standard for the accurate quantification of non-deuterated (S)-norfluoxetine or other analytes.
Mechanism of Action: Serotonin Reuptake Inhibition
Serotonin (5-hydroxytryptamine or 5-HT) is a neurotransmitter that regulates a wide array of physiological and psychological functions.[9] After its release into the synaptic cleft, the action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[9] SSRIs, such as (S)-norfluoxetine, bind to SERT and inhibit this reuptake process. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[10]
Application: Serotonin Reuptake Inhibition Assay
This protocol describes a method to determine the inhibitory potency of a test compound on the serotonin transporter using a cell line that endogenously or recombinantly expresses human SERT. (S)-Norfluoxetine-d5 is used as an internal standard for LC-MS/MS analysis to ensure accurate quantification of the substrate (e.g., non-labeled serotonin or a fluorescent substrate).
Experimental Workflow
References
- 1. Seproxetine | C16H16F3NO | CID 3058751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Seproxetine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. nbinno.com [nbinno.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ClinPGx [clinpgx.org]
- 10. Fluoxetine - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Analysis of (S)-Norfluoxetine-d5 using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the detection and quantification of (S)-Norfluoxetine-d5 using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). (S)-Norfluoxetine-d5 is a deuterated stable isotope-labeled internal standard, crucial for the accurate quantification of Norfluoxetine (B159337), the primary active metabolite of the antidepressant drug Fluoxetine (B1211875).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2][3] The method described herein employs a straightforward protein precipitation protocol for sample preparation and utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for detection.
Introduction
Norfluoxetine, the major active metabolite of Fluoxetine, possesses pharmacological activity and a longer half-life than its parent compound, making its accurate measurement critical in pharmacokinetic and therapeutic drug monitoring studies.[4][5] LC-MS/MS has become the preferred technique for this analysis due to its superior sensitivity and specificity.[6][7] The use of a co-eluting, stable isotope-labeled internal standard, such as (S)-Norfluoxetine-d5, is essential for correcting analytical variability and ensuring data integrity.[1] This document provides a comprehensive protocol for setting up an LC-MS/MS system for the analysis of (S)-Norfluoxetine-d5 in a biological matrix like plasma.
Experimental Workflow
A generalized workflow for the analysis is presented below. It begins with sample preparation, followed by chromatographic separation and subsequent detection by mass spectrometry.
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1][8]
-
Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the (S)-Norfluoxetine-d5 working solution (as internal standard) to the plasma sample. Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical starting conditions and may require optimization based on the specific LC system and column used.
| Parameter | Recommended Setting |
| LC System | Agilent 1200 Series, Shimadzu Nexera, or equivalent |
| Column | Reversed-phase C18, e.g., Synergi 4µ Polar-RP[4], Xterra MS C18[7] (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate)[6][9] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 6°C |
Mass Spectrometry (MS) Conditions
Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).[4][6][7] The MRM transitions for Norfluoxetine are well-established.[4][7][8][10] For (S)-Norfluoxetine-d5, the precursor ion mass is increased by 5 Da. The product ion is expected to be the same if the deuterium (B1214612) labels are not on the fragmented portion of the molecule.
Note: The following settings, particularly Collision Energy (CE) and Declustering Potential (DP), are instrument-dependent and should be optimized by infusing a standard solution of (S)-Norfluoxetine-d5.
Quantitative Data Summary
The table below summarizes the proposed MRM settings for (S)-Norfluoxetine-d5, along with the established parameters for its non-labeled counterpart for reference.
| Analyte | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | DP (V) | CE (eV) |
| Norfluoxetine | ESI+ | 296.2 | 134.3 | 100 | 60 | 20 |
| (Qualifier Ion) | ESI+ | 296.2 | 105.1 | 100 | 60 | 25 |
| (S)-Norfluoxetine-d5 | ESI+ | 301.2 | 134.3 | 100 | 60 | 20 |
| (Qualifier Ion, Proposed) | ESI+ | 301.2 | 105.1 | 100 | 60 | 25 |
Table based on data from published methods for Norfluoxetine.[4][7][8]
Signaling Pathway and Logical Relationships
The logical relationship in a quantitative bioanalytical method using a stable isotope-labeled internal standard (IS) is designed to ensure accuracy and precision. The IS tracks the analyte of interest through the entire process.
Caption: Logical diagram for quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides the necessary selectivity, sensitivity, and robustness for the reliable detection of (S)-Norfluoxetine-d5. The use of a simple protein precipitation protocol allows for high-throughput sample processing. By establishing and optimizing these parameters, researchers can confidently incorporate (S)-Norfluoxetine-d5 as an internal standard for the precise quantification of Norfluoxetine in various preclinical and clinical research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 10. researchgate.net [researchgate.net]
Solid-Phase Extraction of Norfluoxetine from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of norfluoxetine (B159337), the primary active metabolite of the antidepressant fluoxetine (B1211875), from human urine samples. The described method is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. This protocol outlines a step-by-step procedure utilizing C18 SPE cartridges for the efficient isolation and purification of norfluoxetine prior to downstream analytical determination. Additionally, this note summarizes the performance characteristics of similar published methods and includes a visual workflow diagram to facilitate procedural understanding.
Introduction
Norfluoxetine is the N-demethylated metabolite of fluoxetine and possesses a longer half-life than its parent compound, making its quantification in biological matrices such as urine essential for assessing patient compliance and steady-state concentrations during treatment. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and cleaner extracts. This protocol details a robust SPE method for the extraction of norfluoxetine from urine, suitable for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[1][2]
Data Summary
The following table summarizes quantitative data from various studies on the determination of norfluoxetine in biological samples, providing an overview of typical method performance.
| Parameter | Value Range | Matrix | Analytical Method | Reference |
| Linearity Range | 6 - 125 ng/mL | Urine | GC-MS | [1] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Urine | GC-MS | [1] |
| 10 µg/L | Urine | NACE | [2] | |
| 12.5 µg/L | Biological Samples | GC-MS | [3] | |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL | Urine | GC-MS | [1] |
| 25 µg/L | Biological Samples | GC-MS | [3] | |
| Recovery | 87 - 109 % | Urine | GC-MS | [1] |
Experimental Protocol
This protocol is a synthesized procedure based on established methods for the solid-phase extraction of norfluoxetine from urine.[1][2]
Materials:
-
C18 SPE Cartridges
-
Human Urine Sample
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
pH adjustment solutions (e.g., 0.1M NaOH or HCl)
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Collection tubes
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Pre-treatment:
-
Collect a urine sample in a clean container.
-
Adjust the pH of the urine sample to approximately 11.0 using a suitable base (e.g., 0.1M NaOH). This step is crucial for ensuring the analyte is in a neutral form for efficient retention on the C18 stationary phase.
-
Centrifuge the pH-adjusted urine sample to pellet any particulate matter.
-
Use the supernatant for the subsequent SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry out between conditioning and sample loading.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove any unretained, water-soluble interferences.
-
Perform a second wash with a mild organic solvent mixture (e.g., 3 mL of 5% methanol in water) to remove more polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained norfluoxetine from the cartridge by passing 2 mL of methanol through the sorbent.[2]
-
Collect the eluate.
-
-
Post-Elution (Optional):
-
If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent compatible with the intended analytical instrument (e.g., mobile phase for HPLC).
-
Experimental Workflow
Caption: Workflow for the solid-phase extraction of norfluoxetine from urine.
References
Application Note: Derivatization of Norfluoxetine for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), requires sensitive and specific analytical methods for its quantification in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, but the inherent polarity and low volatility of norfluoxetine, due to its secondary amine group, necessitate a derivatization step prior to analysis. Derivatization enhances the volatility and thermal stability of the analyte, improves chromatographic peak shape, and increases sensitivity.
This application note provides detailed protocols for the two most common and effective derivatization methods for norfluoxetine: acylation with trifluoroacetic anhydride (B1165640) (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). It also presents a summary of quantitative data from various studies to aid in method selection and validation.
Derivatization Strategies
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group into the norfluoxetine molecule, effectively masking the polar secondary amine. TFAA is a highly reactive reagent that produces a stable and volatile trifluoroacetyl derivative of norfluoxetine. This method is robust and widely used in toxicological and clinical analyses.[1]
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation replaces the active hydrogen on the secondary amine of norfluoxetine with a trimethylsilyl (B98337) (TMS) group. BSTFA is a powerful silylating agent that, often in the presence of a catalyst like trimethylchlorosilane (TMCS), efficiently derivatizes amines to form less polar and more volatile compounds suitable for GC-MS analysis.[2][3]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of norfluoxetine following derivatization. These values are compiled from various studies and are intended to provide a comparative overview. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Derivatization Method | Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| Pentafluoropropionic anhydride (PFPA) | Norfluoxetine | 50 - 1000 µg/L | 12.5 µg/L | 25 µg/L | [4] |
| N-methyl-bis(trifluoroacetamide) (MBTFA) | Norfluoxetine | 15 - 500 | 5 | 15 | [5] |
| Chiral GC-MS (underivatized) | Norfluoxetine enantiomers | 50 - 500 | 4.20 | 12.50 | [6] |
| SPE-GC-MS | Norfluoxetine | 6 - 125 | 1 - 10 | 5 - 10 | [7] |
| LLE-GC-MS | Norfluoxetine | 10 - 80 | 1 - 10 | 5 - 10 | [7] |
Experimental Protocols
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of a dried sample extract containing norfluoxetine.
Materials:
-
Dried sample extract containing norfluoxetine
-
Trifluoroacetic anhydride (TFAA)
-
Sodium Carbonate solution
-
Conical glass centrifuge tubes (10 mL) with stoppers
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Reconstitution: To the dried extract in a 10 mL conical test tube, add 200 µL of toluene.[1]
-
Derivatization: Add 100 µL of TFAA to the tube.[1] Immediately cap the tube tightly.
-
Reaction: Vortex the mixture for 5 to 10 seconds.
-
Neutralization: Add 1.0 mL of the sodium carbonate solution to the tube.[1] This step will cause foaming due to the release of CO2.
-
Extraction: Cap the tube and place it on a mechanical shaker for ten minutes on a high setting.
-
Phase Separation: Centrifuge the tube for 10 minutes at 3000 rpm.
-
Sample Transfer: Transfer the upper toluene layer to a clean, appropriately labeled autosampler vial for GC-MS analysis.
Protocol 2: Silylation with BSTFA + TMCS
This protocol is suitable for the derivatization of a dried sample extract containing norfluoxetine.
Materials:
-
Dried sample extract containing norfluoxetine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Acetonitrile (anhydrous)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Reconstitution: To the dry residue in a GC vial, add 50 µL of anhydrous acetonitrile.
-
Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[2]
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Heat the vial at 60°C for 30 minutes in a heating block or oven.[2]
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
GC-MS Parameters (General Guidance)
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized norfluoxetine. Optimization will be required for specific instruments and applications.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp 1: 20°C/min to 270°C, hold for 1 min.
-
Ramp 2: 5°C/min to 300°C, hold for 6 min.[8]
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for TFAA-Norfluoxetine: m/z 117, 176, 280.[4]
-
Monitored Ions for TMS-Norfluoxetine: While specific ions for TMS-norfluoxetine were not detailed in the provided search results, a common fragment ion for TMS-derivatized amines is m/z 73. The molecular ion and other characteristic fragments should be determined by analyzing a standard.
Visualizations
Caption: Experimental workflow for norfluoxetine derivatization and GC-MS analysis.
Caption: Chemical derivatization reactions of norfluoxetine for GC-MS analysis.
References
- 1. nyc.gov [nyc.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idc-online.com [idc-online.com]
Troubleshooting & Optimization
improving peak resolution in chiral separation of norfluoxetine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the chiral separation of norfluoxetine (B159337).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of norfluoxetine enantiomers.
Q1: I am seeing poor or no resolution between the norfluoxetine enantiomer peaks. What are the initial steps I should take?
A1: When facing a lack of separation, a systematic check of your method parameters is crucial. Start by verifying the following:
-
Chiral Stationary Phase (CSP): Confirm that you are using an appropriate CSP for norfluoxetine. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective.
-
Mobile Phase Composition: Ensure the mobile phase is correctly prepared with high-performance liquid chromatography (HPLC)-grade solvents. The choice of organic modifier (e.g., ethanol (B145695), isopropanol) and its proportion to the alkane (e.g., n-hexane) is critical for achieving selectivity.[1] Basic additives like diethylamine (B46881) (DEA) are often necessary for good peak shape and resolution of basic compounds like norfluoxetine.
-
Column Equilibration: Verify that the column has been properly conditioned and equilibrated with the mobile phase. Inadequate equilibration can lead to inconsistent and poor separation.
Q2: My peaks are broad, leading to poor resolution. How can I improve peak sharpness?
A2: Broad peaks can be caused by several factors. Consider the following optimization strategies:
-
Optimize Mobile Phase Strength: The concentration of the alcohol modifier in the mobile phase significantly affects retention and resolution. Decreasing the alcohol percentage can increase retention times and often improves resolution. However, excessively long retention can lead to peak broadening due to diffusion, so finding an optimal balance is key.[1]
-
Adjust the Flow Rate: In chiral chromatography, lower flow rates often result in better resolution.[2] If you are using a standard flow rate (e.g., 1.0 mL/min), try reducing it to 0.5 mL/min to see if peak shape and separation improve.
-
Check for Column Overload: Injecting a sample that is too concentrated can cause broad and tailing peaks. Try diluting your sample and reinjecting it.
-
Ensure Proper Sample Dissolution: The sample should be dissolved in the mobile phase or a weaker solvent to avoid peak distortion.
Q3: I'm observing peak tailing for my norfluoxetine enantiomers. What is the likely cause and how can I fix it?
A3: Peak tailing is a common issue, often caused by strong interactions between the basic analyte and active sites on the silica (B1680970) support of the CSP.
-
Use a Basic Additive: For a basic compound like norfluoxetine, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly reduce peak tailing by competing for the active sites. A typical concentration is 0.1%.[1]
Q4: Can changing the column temperature improve my separation?
A4: Yes, temperature can be a powerful tool for optimizing chiral separations.[2][3]
-
Impact on Selectivity: Changing the temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP, which can lead to changes in selectivity and, consequently, resolution.[2][3]
-
Optimization Strategy: It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[4][5] Lower temperatures often lead to better selectivity, but this is not always the case.[6]
Frequently Asked Questions (FAQs)
Q5: Why is chiral separation of norfluoxetine important?
A5: Norfluoxetine is the primary active metabolite of the antidepressant fluoxetine (B1211875). The enantiomers of norfluoxetine exhibit different pharmacological activities. Specifically, the (S)-enantiomer is a more potent serotonin (B10506) reuptake inhibitor than the (R)-enantiomer.[1][7] Therefore, separating and quantifying the individual enantiomers is crucial for understanding the pharmacokinetics and pharmacodynamics of fluoxetine and for developing enantiomerically pure drugs with improved efficacy and reduced side effects.[8][9]
Q6: What type of chiral stationary phase is recommended for norfluoxetine separation?
A6: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have shown success in separating fluoxetine and norfluoxetine enantiomers. Examples include columns like CHIRALPAK® IK, CHIRALCEL® OD-H, and CHIRALPAK® AD-H.[1] Cyclodextrin-based columns have also been used effectively.[4][5]
Q7: What are common mobile phases for the chiral separation of norfluoxetine?
A7: For normal-phase chromatography on polysaccharide-based CSPs, a common mobile phase consists of an alkane (like n-hexane) and an alcohol modifier (such as ethanol or isopropanol), with a small amount of a basic additive (like diethylamine).[1] For reversed-phase mode, mixtures of acetonitrile (B52724) and aqueous buffers are often employed.[7][10]
Q8: Can mobile phase additives other than bases be used?
A8: While basic additives are common for basic analytes like norfluoxetine, other additives can be used depending on the separation mode and the CSP. In some reversed-phase methods, buffers like ammonium (B1175870) acetate (B1210297) are used to control pH and improve peak shape.[7][11] Acidic additives are generally not recommended for basic compounds as they can lead to a loss of resolution.[12]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Fluoxetine Enantiomer Resolution on CHIRALPAK® IK
| Mobile Phase Composition (Hexane:Alcohol:DEA) | Resolution (Rs) |
| 95:5:0.1 (Hex-EtOH-DEA) | Baseline Resolution |
| 90:10:0.1 (Hex-IPA-DEA) | Better-than-Baseline Resolution |
Data synthesized from an application note on the chiral resolution of fluoxetine, which is structurally similar to norfluoxetine and provides a relevant starting point for method development.[1]
Table 2: Chromatographic Conditions for the Separation of Fluoxetine and Norfluoxetine Enantiomers
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Acetylated β-cyclodextrin | Vancomycin-based CSP |
| Mobile Phase | Methanol (B129727)/0.3% Triethylamine (B128534) buffer (pH 5.6) (30:70) | Ethanol/10 mM Ammonium Acetate buffer (pH 6.8) (92.5:7.5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40°C | 20°C |
| Detection | 214 nm | Fluorescence |
| Resolution (Rs) | R(SNF, SF) = 0.8, R(SF, RNF) = 1.2, R(RNF, RF) = 0.9 | Baseline resolution achieved |
Data extracted from studies on the chiral separation of fluoxetine and norfluoxetine in biological and environmental samples.[4][7][11]
Experimental Protocols
Protocol 1: Chiral Separation of Fluoxetine and Norfluoxetine using an Acetylated β-Cyclodextrin Column
This protocol is based on a method for the analysis of fluoxetine and norfluoxetine enantiomers in rabbit plasma, urine, and vitreous humor.[4][13]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Acetylated β-cyclodextrin (CD) column.
-
Mobile Phase: A mixture of methanol and 0.3% triethylamine buffer (pH 5.6) in a 30:70 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 180 µL of reconstituted extract.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a Varian Bond Elut Certify column with methanol and deionized water.
-
Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.8) to the column.
-
Mix 2 mL of the sample with 8 mL of 0.1 M phosphate buffer and apply to the column at a flow rate of approximately 1 mL/min.
-
Rinse the column with deionized water, followed by 2 mL of 1.0 M acetic acid, and then methanol.
-
Elute the drug enantiomers with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium hydroxide (B78521) (78:20:2).
-
Evaporate the eluate and reconstitute the residue for HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key factors and experimental parameters in chiral separation.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral high-performance liquid chromatographic analysis of fluoxetine and norfluoxetine in rabbit plasma, urine, and vitreous humor using an acetylated beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. sigarra.up.pt [sigarra.up.pt]
- 8. pharmaguru.co [pharmaguru.co]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
reducing matrix effects in norfluoxetine LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of norfluoxetine (B159337).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of norfluoxetine, with a focus on mitigating matrix effects.
Issue 1: Poor peak shape (tailing or fronting) for norfluoxetine.
-
Question: My chromatogram for norfluoxetine shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
-
Answer: Poor peak shape can be caused by several factors, often related to interactions between the analyte and the analytical column or sample matrix.
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on C18 columns can interact with the basic amine group of norfluoxetine, leading to peak tailing.
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Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the silanol groups and minimize these interactions.[1][2] Consider using a column with end-capping or a different stationary phase, such as a biphenyl (B1667301) column, which can offer different selectivity.
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Column Overload: Injecting too much analyte can saturate the stationary phase, causing peak fronting.
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Solution: Reduce the concentration of the sample or decrease the injection volume.
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Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion.
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Solution: Whenever possible, dissolve the extracted sample in a solvent that is similar in composition and strength to the initial mobile phase.
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Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape for all analytes.
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Solution: Use a guard column and/or implement a more effective sample clean-up procedure. If the column is contaminated, it may need to be washed or replaced.
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Issue 2: High signal suppression or enhancement (Matrix Effect).
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Question: I am observing significant ion suppression or enhancement for norfluoxetine, leading to poor accuracy and reproducibility. How can I identify and minimize these matrix effects?
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Answer: Matrix effects are a common challenge in bioanalysis and are primarily caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[3][4][5][6]
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Identifying Matrix Effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a norfluoxetine standard into the MS detector while injecting a blank, extracted sample matrix. Dips or rises in the baseline signal at the retention time of norfluoxetine indicate ion suppression or enhancement, respectively.
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Post-Extraction Spike: This quantitative method compares the peak area of norfluoxetine in a neat solution to the peak area of norfluoxetine spiked into a blank, extracted sample matrix. The matrix factor (MF) can be calculated as:
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MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
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An MF below 100% indicates ion suppression, while an MF above 100% indicates ion enhancement. A study on wastewater samples found matrix factors for norfluoxetine-d₅ to be between 38-47%, indicating significant ion suppression.[7]
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Minimizing Matrix Effects:
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Improve Sample Preparation: This is the most effective way to reduce matrix effects.[4]
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Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to protein precipitation.
-
Solid-Phase Extraction (SPE): Provides even better cleanup by selectively isolating the analyte.
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Supported Liquid Extraction (SLE): A streamlined form of LLE that is amenable to automation.[8]
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Phospholipid Removal: Phospholipids (B1166683) are a major source of matrix effects in plasma and serum samples.[9][10] Using specialized phospholipid removal plates or cartridges can significantly reduce ion suppression.[9][10]
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-
Optimize Chromatography:
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Gradient Elution: Use a gradient profile that separates norfluoxetine from the early-eluting, polar matrix components.
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Column Choice: Employ a column with a different selectivity to resolve norfluoxetine from interfering compounds.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., norfluoxetine-d5) will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization and improving the accuracy and precision of quantification.[7]
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Issue 3: Inconsistent results and poor reproducibility.
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Question: My results for norfluoxetine analysis are not reproducible between different sample batches. What could be the cause?
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Answer: Poor reproducibility is often a consequence of variable matrix effects between different lots of biological matrix.
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Differential Matrix Effects: The composition of biological matrices can vary between individuals or batches, leading to different degrees of ion suppression or enhancement.
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Solution: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) for norfluoxetine. The SIL-IS will co-elute and be affected by the matrix in the same way as the analyte, thereby correcting for these variations.
-
-
Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent recoveries and matrix effects.
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Solution: Ensure that the sample preparation protocol is well-defined and consistently followed. Automating the sample preparation process can also improve reproducibility.
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-
Analyte Stability: Degradation of norfluoxetine in the matrix or during the analytical process can lead to inconsistent results.
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Solution: Perform stability studies to assess the stability of norfluoxetine under different storage and processing conditions.
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Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in norfluoxetine analysis in plasma/serum?
A1: The most significant source of matrix effects in plasma and serum is phospholipids from cell membranes.[9][10] These compounds can co-elute with norfluoxetine and suppress its ionization in the mass spectrometer. Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.
Q2: Which sample preparation technique is best for reducing matrix effects for norfluoxetine?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
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Protein Precipitation (PPT): Simple and fast, but generally provides the least clean extract and may not be sufficient for high-sensitivity assays due to significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): Offers a good balance between cleanliness and ease of use.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing interfering matrix components.
-
Supported Liquid Extraction (SLE): A more reproducible and automatable alternative to traditional LLE.[8]
-
Phospholipid Removal (PLR): Specifically targets the removal of phospholipids and can be very effective when analyzing plasma or serum samples.[9][10]
For high-sensitivity and regulatory-compliant bioanalysis, SPE or techniques incorporating phospholipid removal are often preferred.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for norfluoxetine analysis?
A3: While not strictly mandatory for all applications, using a SIL-IS such as norfluoxetine-d5 is highly recommended for quantitative bioanalysis. A SIL-IS is the most effective way to compensate for matrix effects and variations in extraction recovery and instrument response, leading to improved accuracy and precision.[7]
Q4: How can I optimize my chromatographic method to reduce matrix effects?
A4: Chromatographic optimization aims to separate norfluoxetine from co-eluting matrix components.
-
Increase Retention: Adjust the mobile phase composition (e.g., lower the percentage of organic solvent) to increase the retention time of norfluoxetine, moving it away from the "void volume" where many polar interferences elute.
-
Use a Longer Gradient: A shallower gradient can improve the resolution between norfluoxetine and closely eluting interferences.
-
Change Stationary Phase: If co-elution persists, switching to a column with a different stationary phase (e.g., biphenyl, pentafluorophenyl) can alter the selectivity and improve separation.
Q5: What are the typical mass transitions (MRM) for norfluoxetine?
A5: In positive electrospray ionization (ESI+) mode, a common precursor ion for norfluoxetine is m/z 296. The product ions can vary, but a frequently used transition is m/z 296 → 134.[8][12] It is always essential to optimize the specific transitions and collision energies on your particular mass spectrometer.
Quantitative Data Summary
The following table summarizes the reported effectiveness of different strategies in reducing matrix effects for norfluoxetine and related compounds.
| Strategy | Analyte/Matrix | Quantitative Metric | Result | Reference |
| Use of SIL-IS | Norfluoxetine-d₅ in wastewater | Matrix Factor (MF) | 38-47% (Significant ion suppression) | [7] |
| Phospholipid Removal | General bioanalysis | Signal Intensity | 2.5 times stronger signal compared to protein precipitation | [10] |
| Protein Precipitation | Fluoxetine (B1211875) in human plasma | Recovery | Excellent recovery of 83.61% | [11] |
| Supported Liquid Extraction | Norfluoxetine in human plasma | Precision (%CV) | <15% | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is based on a method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma.[8]
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Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution (e.g., fluoxetine-d5).
-
Loading: Load the pre-treated sample onto a supported liquid extraction plate/cartridge and allow it to absorb for 5 minutes.
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Elution: Add 1 mL of methyl tert-butyl ether to the plate/cartridge and allow it to elute by gravity for 5 minutes. Repeat the elution step.
-
Evaporation: Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Phospholipid Removal
This protocol provides a general workflow for using phospholipid removal plates.
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Protein Precipitation: Add 3 parts of acetonitrile (B52724) to 1 part of plasma sample in a collection plate.
-
Mixing: Mix thoroughly (e.g., vortex for 1 minute).
-
Filtration: Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.
-
Elution: Apply a vacuum or positive pressure to draw the sample through the phospholipid removal sorbent into the clean collection plate.
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Evaporation and Reconstitution: Evaporate the filtrate and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for norfluoxetine LC-MS/MS analysis.
Caption: Troubleshooting logic for norfluoxetine LC-MS/MS analysis.
References
- 1. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
troubleshooting low recovery of norfluoxetine during extraction
Welcome to the technical support center for troubleshooting issues related to norfluoxetine (B159337) extraction. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during the extraction of norfluoxetine from biological matrices.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of norfluoxetine during Solid-Phase Extraction (SPE). What are the potential causes?
Low recovery of norfluoxetine during SPE can stem from several factors throughout the extraction process. The most common issues include improper pH of the sample or solvents, suboptimal selection of wash and elution solvents, incorrect conditioning or equilibration of the SPE cartridge, or overloading the sorbent. Norfluoxetine is a basic compound, and its charge state is highly dependent on pH, which is a critical factor for its retention on and elution from the SPE sorbent.
Q2: How does pH affect the extraction efficiency of norfluoxetine?
Norfluoxetine is a basic molecule with a pKa of approximately 9.05.[1] To ensure optimal retention on a reversed-phase (e.g., C8 or C18) or a mixed-mode cation exchange SPE sorbent, the pH of the sample should be adjusted to be at least 2 pH units below its pKa to ensure it is in its positively charged (ionized) form. Conversely, for elution from a reversed-phase sorbent, the pH should be raised to be at least 2 pH units above the pKa to neutralize the molecule, increasing its hydrophobicity. For elution from a cation exchange sorbent, a high ionic strength buffer or a solvent containing a counter-ion is typically used. The distribution of fluoxetine (B1211875), a similar compound, between octanol (B41247) and water has been shown to increase significantly with increasing pH, highlighting the importance of pH control.[2]
Q3: What are the expected recovery rates for norfluoxetine with different extraction methods?
Recovery rates for norfluoxetine can vary depending on the extraction method, matrix, and laboratory-specific conditions. However, published literature provides a general expectation of recovery percentages.
| Extraction Method | Matrix | Sorbent/Solvent | Reported Recovery of Norfluoxetine |
| Solid-Phase Extraction (SPE) | Serum | Mixed-mode (non-polar and strong cation exchange) | 96.9%[3] |
| Solid-Phase Extraction (SPE) | Human Plasma | C18 | 85-105%[4][5] |
| Solid-Phase Extraction (SPE) | Serum | Not specified | >75%[6] |
| Solid-Phase Extraction (SPE) | Serum | Automated SPE/LLE | 70%[7][8] |
| Liquid-Liquid Extraction (LLE) | Urine | Not specified | 87-109%[9][10] |
| Liquid-Liquid Extraction (LLE) | Plasma | Not specified | 93% (for norfluoxetine) |
Q4: Can you provide a general troubleshooting workflow for low norfluoxetine recovery in SPE?
Certainly. A systematic approach is crucial for identifying the root cause of low recovery. The following workflow can help pinpoint the step at which the analyte is being lost.
Caption: A logical workflow for troubleshooting low norfluoxetine recovery in SPE.
Detailed Troubleshooting Guides
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
If you are experiencing low recovery of norfluoxetine when using an SPE protocol, consider the following troubleshooting steps:
1. Verify pH of All Solutions:
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Sample (Loading): For reversed-phase and cation-exchange SPE, ensure the sample pH is acidic (at least 2 pH units below norfluoxetine's pKa of ~9.05) to promote ionization and retention.
-
Wash Solvent: The pH of the wash solvent should be similar to the loading solution to keep the analyte retained while washing away interferences.
-
Elution Solvent: For reversed-phase SPE, use a basic pH (at least 2 pH units above the pKa) to neutralize norfluoxetine, making it less polar and easier to elute with an organic solvent. For mixed-mode cation exchange, elution is typically achieved with a small amount of a strong base (e.g., ammonium (B1175870) hydroxide) in the elution solvent.
2. Evaluate Solvent Strength:
-
Wash Solvent: If norfluoxetine is found in the wash eluate, the organic content of your wash solvent may be too high, causing premature elution. Reduce the percentage of the organic solvent.
-
Elution Solvent: If norfluoxetine is not eluting from the cartridge, the elution solvent may be too weak. Increase the organic strength or, for cation exchange, the concentration of the counter-ion in the elution buffer.
3. Check for Cartridge Overload:
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Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through during the loading step. If you suspect this, try reducing the sample volume or using a cartridge with a larger sorbent mass.
4. Ensure Proper Cartridge Conditioning and Equilibration:
-
Inadequate conditioning can lead to inconsistent interactions between the sorbent and the analyte.[11] Ensure the sorbent is properly wetted according to the manufacturer's instructions, typically with methanol (B129727) followed by water or an appropriate buffer.[11] Do not let the sorbent bed dry out between steps.[12]
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
For challenges with LLE, consider these points:
1. Optimize Extraction pH:
-
As with SPE, pH is critical. To extract the basic norfluoxetine from an aqueous matrix into an organic solvent, the pH of the aqueous phase should be adjusted to be basic (e.g., pH > 11) to neutralize the molecule, thereby increasing its solubility in the organic solvent.
2. Select an Appropriate Extraction Solvent:
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Solvents like methyl tert-butyl ether[13] and n-butyl chloride[14] have been successfully used. The choice of solvent depends on the sample matrix and the desired selectivity. Ensure the solvent is of high purity to avoid interferences.
3. Ensure Efficient Phase Separation:
-
Incomplete separation of the aqueous and organic layers can lead to analyte loss. Centrifugation can aid in breaking up emulsions and achieving a clean separation.
4. Consider the "Salting-Out" Effect:
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The addition of salt (e.g., sodium chloride) to the aqueous phase can increase the extraction efficiency of polar analytes into the organic phase.[15] However, this effect can be unpredictable and may sometimes hinder extraction.[1][15]
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction of Norfluoxetine from Serum
This protocol is adapted from a method reporting high recovery of norfluoxetine.[3]
1. Sample Pre-treatment: a. To 0.5 mL of serum, add an internal standard. b. Add 0.5 mL of a suitable buffer to adjust the pH (e.g., a buffer that ensures a pH of ~6-7).
2. SPE Cartridge Conditioning: a. Use a mixed-mode SPE cartridge (non-polar and strong cation exchange). b. Condition the cartridge with 1 mL of methanol. c. Equilibrate the cartridge with 1 mL of the pre-treatment buffer.
3. Sample Loading: a. Load the pre-treated sample onto the SPE cartridge. b. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).
4. Washing: a. Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences. b. Wash with 1 mL of a stronger organic solvent (e.g., 100% methanol) to remove lipophilic interferences.
5. Elution: a. Elute the norfluoxetine with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol). b. Collect the eluate for analysis.
6. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of the mobile phase used for chromatographic analysis.
Caption: Workflow for the mixed-mode SPE of norfluoxetine.
Protocol 2: Liquid-Liquid Extraction of Norfluoxetine from Plasma
This protocol is a generalized procedure based on common LLE principles for basic drugs.
1. Sample Preparation: a. To 1 mL of plasma, add an internal standard. b. Add a basifying agent (e.g., 100 µL of 1M NaOH) to raise the pH to >11. Vortex briefly.
2. Liquid-Liquid Extraction: a. Add 5 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether). b. Vortex vigorously for 1-2 minutes to ensure thorough mixing. c. Centrifuge at 3000 x g for 10 minutes to separate the phases.
3. Solvent Transfer: a. Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
4. Dry-down and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the chromatographic mobile phase.
This technical support guide provides a starting point for troubleshooting low recovery of norfluoxetine. For specific applications, further optimization of these protocols may be necessary.
References
- 1. ovid.com [ovid.com]
- 2. The effects of pH on fluoxetine in Japanese medaka (Oryzias latipes): acute toxicity in fish larvae and bioaccumulation in juvenile fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantitation of fluoxetine and norfluoxetine in serum by micro-disc solid-phase extraction with high-performance liquid chromatography-ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase extraction of fluoxetine and norfluoxetine from serum with gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated HPLC assay of fluoxetine and norfluoxetine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. specartridge.com [specartridge.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Norfluoxetine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of norfluoxetine (B159337). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for norfluoxetine analysis on a C8 or C18 column?
A1: A common starting point for reversed-phase HPLC analysis of norfluoxetine is a mixture of acetonitrile (B52724) and a buffered aqueous phase. The pH of the aqueous phase is crucial for good peak shape and retention. Often, a slightly acidic mobile phase is used to ensure the protonation of residual silanol (B1196071) groups on the column, which can otherwise lead to peak tailing. For example, a mobile phase consisting of acetonitrile and a perchlorate (B79767) buffer has been successfully used.[1] Another approach involves using acetonitrile and 0.1 M nitric acid (pH 3).[2][3]
Q2: I am observing significant peak tailing for my norfluoxetine peak. What are the common causes and how can I fix it?
A2: Peak tailing for basic compounds like norfluoxetine is a frequent issue in reversed-phase HPLC. The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[4][5]
Here are some common causes and solutions:
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Mobile Phase pH: If the mobile phase pH is not optimal, strong interactions can occur.
-
Insufficient Buffering: An inadequately buffered mobile phase can lead to inconsistent ionization of the analyte and silanol groups.
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Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM.[7]
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Secondary Interactions: Even with an optimized pH, secondary interactions can persist.
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Solution: Consider adding a mobile phase modifier, such as a tertiary amine like triethylamine (B128534) (TEA), to the mobile phase.[8][9] These modifiers compete with the analyte for active sites on the stationary phase, effectively masking the silanols and improving peak shape.
-
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Column Choice: The type of stationary phase can significantly impact peak shape.
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Solution: Employing a column with a highly deactivated or end-capped stationary phase can reduce the number of available silanol groups.[6]
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Q3: My retention times for norfluoxetine are not reproducible. What should I check?
A3: Fluctuations in retention time can stem from several factors:
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and composition, is a common culprit.
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Solution: Prepare fresh mobile phase for each run and ensure accurate pH measurement and component mixing.
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Column Equilibration: Insufficient column equilibration time with the mobile phase before injection can lead to drifting retention times.
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Solution: Ensure the column is thoroughly equilibrated. A stable baseline is a good indicator of equilibration.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[10]
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause variability.
-
Solution: Regularly check for leaks and verify the pump's flow rate.
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Troubleshooting Guide
Issue: Poor Peak Resolution Between Norfluoxetine and Fluoxetine (B1211875)
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Possible Cause: The mobile phase composition may not be optimal for separating these two closely related compounds.
-
Solution:
-
Adjust Organic Modifier Percentage: Systematically vary the percentage of acetonitrile in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change Organic Modifier: Consider switching from acetonitrile to methanol (B129727) or a mixture of both. This can alter the selectivity of the separation.
-
Optimize pH: Fine-tune the pH of the aqueous phase, as it can influence the ionization and retention of both compounds differently.
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient elution method can often provide the necessary resolution.[2][3]
-
Issue: Noisy Baseline
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Possible Cause: A noisy baseline can be caused by several factors, including contaminated mobile phase, detector issues, or leaks in the system.[6]
-
Solution:
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to remove dissolved air, which can cause bubbles in the detector cell.[6]
-
Use High-Purity Solvents: Use HPLC-grade solvents to prepare the mobile phase to avoid contamination.[6]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.[6]
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Clean the Detector Cell: If the above steps do not resolve the issue, the detector flow cell may need to be flushed.
-
Experimental Protocols
Example HPLC Method for Norfluoxetine and Fluoxetine in Plasma
This method is an example for the simultaneous determination of fluoxetine and norfluoxetine in human plasma.
-
Column: C8, reversed-phase (e.g., 150 x 4.6 mm I.D.).[11]
-
Mobile Phase: A mixture of acetonitrile and an aqueous solution containing perchloric acid and tetramethylammonium (B1211777) perchlorate.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: Fluorescence detector with excitation at 230 nm and emission at 290 nm.[11]
-
Sample Preparation: Solid Phase Extraction (SPE) of plasma samples.[11]
Quantitative Data Summary
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection | Reference |
| Norfluoxetine | C8 | Acetonitrile/Perchlorate Buffer | 1.0 | 8.1 | Fluorescence (Ex: 230 nm, Em: 290 nm) | [11] |
| Fluoxetine | C8 | Acetonitrile/Perchlorate Buffer | 1.0 | 9.7 | Fluorescence (Ex: 230 nm, Em: 290 nm) | [11] |
| Norfluoxetine | Reversed-phase | Acetonitrile/0.1 M Nitric Acid (pH 3) (Gradient) | - | - | Fluorescence (after derivatization) | [2][3] |
| Fluoxetine | Reversed-phase | Acetonitrile/0.1 M Nitric Acid (pH 3) (Gradient) | - | - | Fluorescence (after derivatization) | [2][3] |
| Norfluoxetine | Supelcosil LC-8-DB | Triethylamine acetate:Acetonitrile | - | - | UV | [8][9][12] |
| Fluoxetine | Supelcosil LC-8-DB | Triethylamine acetate:Acetonitrile | - | - | UV | [8][9][12] |
| Norfluoxetine | - | Water (pH 2.4 with phosphoric acid):Acetonitrile (68:32 v/v) | 0.3 | 3.7 | UV (230 nm) | [13] |
| Fluoxetine | - | Water (pH 2.4 with phosphoric acid):Acetonitrile (68:32 v/v) | 0.3 | 3.1 | UV (230 nm) | [13] |
Visualizations
Caption: General experimental workflow for HPLC analysis.
References
- 1. Improved HPLC determination of fluoxetine and norfluoxetine in human plasma | Semantic Scholar [semanticscholar.org]
- 2. A sensitive HPLC method for the determination of fluoxetine and norfluoxetine in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated HPLC assay of fluoxetine and norfluoxetine in serum. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated HPLC assay of fluoxetine and norfluoxetine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. saudijournals.com [saudijournals.com]
Technical Support Center: Addressing Ion Suppression with (S)-Norfluoxetine-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively address ion suppression in LC-MS/MS analysis when using (S)-Norfluoxetine-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity for the analyte, which negatively impacts the sensitivity, accuracy, and reproducibility of quantitative analyses.[3][4] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] When these matrix components co-elute with the analyte, they compete for the available charge in the ion source, leading to reduced ion formation for the analyte.[1]
Q2: How does (S)-Norfluoxetine-d5 help in addressing ion suppression?
A2: (S)-Norfluoxetine-d5 is a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is considered the gold standard for compensating for ion suppression.[3] Since (S)-Norfluoxetine-d5 has nearly identical physicochemical properties to the analyte (S)-Norfluoxetine, it co-elutes and experiences the same degree of ion suppression.[2][5] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the ratio remains constant even when the absolute signal intensities of both compounds are suppressed.[6]
Q3: Can I use deuterated fluoxetine (B1211875) (Fluoxetine-d5) to quantify norfluoxetine (B159337)?
A3: While it is possible, it is not ideal. For the most accurate results, the internal standard should be an isotopically labeled version of the analyte itself.[5] Since fluoxetine and norfluoxetine have different chemical structures, they may exhibit slightly different chromatographic retention times and ionization efficiencies. This can lead to differential ion suppression effects, where the matrix affects the analyte and the internal standard to different extents, compromising the accuracy of the quantification.[7] Therefore, using (S)-Norfluoxetine-d5 is the preferred internal standard for the quantification of (S)-Norfluoxetine.
Q4: I am still observing inconsistent results even with the use of (S)-Norfluoxetine-d5. What could be the reason?
A4: Inconsistent results despite using a SIL internal standard can arise from a few factors. A significant chromatographic separation between the analyte and the internal standard can lead to them being affected differently by co-eluting matrix components.[8] This is known as the isotope effect, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[9] Additionally, high concentrations of the internal standard can sometimes contribute to ion suppression.[7] It is also crucial to ensure the isotopic purity of the internal standard to avoid any contribution to the analyte's signal.[10]
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you might encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Low signal intensity for both analyte and (S)-Norfluoxetine-d5 | Significant ion suppression due to a complex matrix. | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[3] 3. Optimize Chromatographic Conditions: Adjust the gradient, flow rate, or change the column to improve the separation of the analyte and internal standard from the matrix interferences.[11] |
| Inconsistent analyte/(S)-Norfluoxetine-d5 ratio across replicates | Variable matrix effects between samples or chromatographic separation of the analyte and internal standard. | 1. Improve Sample Preparation Consistency: Ensure uniform execution of the sample preparation protocol for all samples to minimize variability in the matrix. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[3] 3. Optimize Chromatography for Co-elution: Adjust chromatographic conditions to ensure the analyte and (S)-Norfluoxetine-d5 co-elute as closely as possible.[5] |
| Poor peak shape for the analyte and/or (S)-Norfluoxetine-d5 | Column contamination, inappropriate injection solvent, or extra-column effects. | 1. Column Maintenance: Back-flush the column or replace it if it is contaminated or has a void.[11] 2. Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase.[11] 3. Check System Connections: Inspect all tubing and fittings for any issues that might contribute to extra-column band broadening.[11] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of norfluoxetine using a deuterated internal standard.
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.05 - 20 ng/mL | Human Plasma | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Human Plasma | [2] |
| Inter-day Precision (%RSD) | <5.1% | Human Plasma | [2] |
| Inter-day Accuracy (%RE) | <7.3% | Human Plasma | [2] |
| Matrix Factor for Norfluoxetine-d5 enantiomers | 38 - 47% | Wastewater | [12] |
Experimental Protocols
A detailed methodology for a typical experiment involving the quantification of norfluoxetine using (S)-Norfluoxetine-d5 as an internal standard is provided below.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may need optimization for specific matrices.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: To 0.5 mL of plasma, add a known concentration of (S)-Norfluoxetine-d5 working solution. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure co-elution of norfluoxetine and (S)-Norfluoxetine-d5.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Norfluoxetine: e.g., m/z 296 → 134
-
(S)-Norfluoxetine-d5: e.g., m/z 301 → 139 (Note: The exact m/z will depend on the position and number of deuterium (B1214612) atoms).
-
Visualizations
Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.
Caption: Experimental Workflow Using an Internal Standard.
Caption: Logical Relationship for Overcoming Ion Suppression.
References
- 1. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid quantitation of fluoxetine and norfluoxetine in serum by micro-disc solid-phase extraction with high-performance liquid chromatography-ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Norfluoxetine Detection
Welcome to the technical support center for the sensitive detection of norfluoxetine (B159337). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of norfluoxetine?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of norfluoxetine at low concentrations in various biological matrices.[1][2] This technique offers high specificity by utilizing multiple reaction monitoring (MRM), which minimizes interference from matrix components.[1][2][3]
Q2: How can I improve the recovery of norfluoxetine from my samples during extraction?
A2: Optimizing your sample extraction method is crucial for good recovery. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For LLE, ensure the pH of the aqueous phase is basic to keep norfluoxetine in its non-ionized form, which is more soluble in organic extraction solvents like methyl tert-butyl ether or n-butyl chloride.[1][3][4] For SPE, using a mixed-mode cation exchange cartridge can provide high recovery rates of over 95%.[5]
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To address this, consider the following:
-
Use of an isotopically labeled internal standard: A stable isotope-labeled internal standard, such as norfluoxetine-d5, can help compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[6][7]
-
Improved sample cleanup: Employing more rigorous sample preparation techniques like supported liquid extraction (SLE) or a thorough SPE protocol can help remove interfering matrix components.[1]
-
Chromatographic separation: Optimizing the chromatographic conditions to achieve better separation between norfluoxetine and co-eluting matrix components can also reduce interference.[6][7]
Q4: Is derivatization necessary for the analysis of norfluoxetine?
A4: Derivatization is generally not required for LC-MS/MS analysis of norfluoxetine. However, for gas chromatography (GC)-based methods, derivatization is often necessary to improve the volatility and thermal stability of norfluoxetine.[4][8] Common derivatizing agents include pentafluoropropionic anhydride (B1165640) or heptafluorobutyric anhydride, which also enhance sensitivity for electron-capture detection (ECD).[4][9] Pre-column derivatization with agents like dansyl chloride can also be used to enhance fluorescence detection in HPLC.[10]
Q5: What are the typical validation parameters I should assess for a norfluoxetine detection method?
A5: A robust method validation should include the assessment of linearity, accuracy, precision (intra- and inter-day), selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[3][4][11]
Troubleshooting Guides
Issue 1: Low or No Norfluoxetine Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Verify the pH of the sample before and during extraction. For LLE, ensure the pH is sufficiently basic. 2. Evaluate the choice of extraction solvent; consider alternatives if recovery is consistently low. 3. For SPE, ensure the cartridge has been properly conditioned and equilibrated. Check for breakthrough by analyzing the wash and elution fractions. |
| Instrumental Issues (LC-MS/MS) | 1. Confirm the correct MRM transitions are being monitored for norfluoxetine (e.g., m/z 296 → 134).[1] 2. Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity. 3. Check for any leaks in the LC system or a clogged column that could lead to poor peak shape and low intensity. |
| Degradation of Analyte | 1. Assess the stability of norfluoxetine in the matrix under the storage and handling conditions used.[9] 2. Prepare fresh stock and working solutions to rule out degradation of standards. |
| Derivatization Failure (GC-MS) | 1. Ensure the derivatizing agent is fresh and has not been compromised by moisture. 2. Optimize the derivatization reaction conditions (temperature and time).[12] |
Issue 2: Poor Peak Shape and/or High Background Noise
| Possible Cause | Troubleshooting Step |
| Matrix Interference | 1. Incorporate a more effective sample clean-up step (e.g., SPE, SLE).[1][5] 2. Modify the chromatographic gradient to better separate the analyte from interfering peaks. |
| Contaminated LC System or Column | 1. Flush the LC system and column with a strong solvent to remove any contaminants. 2. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase is properly prepared, degassed, and the pH is stable. 2. Check for compatibility of the mobile phase with the column and the analyte. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of norfluoxetine.
Table 1: Liquid Chromatography-Based Methods
| Method | Sample Matrix | Extraction Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | Supported Liquid Extraction | 0.05 - 20 | 0.05 | [1] |
| LC-MS/MS | Ovine Plasma | Liquid-Liquid Extraction | 1 - 500 | 1 | [3] |
| LC-MS/MS | Dried Blood Spots | Liquid Extraction | 10 - 750 | 10 | [13] |
| HPLC-Fluorescence | Human Plasma | Liquid-Liquid Extraction & Derivatization | 25 - 800 µg/L | ~3 µg/L (LOD) | [10] |
| HPLC-UV | Serum | Solid-Phase Extraction | 10 - 4000 nmol/L | 10 nmol/L | [5] |
| HPLC-UV | Serum/Brain Homogenate | Not specified | Not specified | 5 | [14] |
Table 2: Gas Chromatography-Based Methods
| Method | Sample Matrix | Extraction Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| GC-MS | Biological Samples | Liquid-Liquid Extraction & Derivatization | 50 - 1000 µg/L | 25 µg/L | [4] |
| GC-ECD | Serum | Solid-Phase Extraction | 20 - 200 | Not specified | [11] |
| GC-ECD | Human Plasma | Liquid-Liquid Extraction & Derivatization | Not specified | 5 | [9] |
| GC-MS | Human Urine | LLE and SPE & Derivatization | 10-80 (LLE), 6-125 (SPE) | 5-10 | [12][15] |
Experimental Protocols
Detailed Methodology: LC-MS/MS for Norfluoxetine in Human Plasma (Adapted from[1])
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
To 100 µL of human plasma, add an internal standard (e.g., fluoxetine-d5).
-
Load the sample onto an SLE cartridge and wait for 5 minutes.
-
Elute the analytes with methyl tert-butyl ether.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Synergi 4 µ polar-RP
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., formic acid).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Norfluoxetine: m/z 296 → 134.
-
MRM Transition for Fluoxetine (B1211875) (if measured): m/z 310 → 44.
-
MRM Transition for Fluoxetine-d5 (IS): m/z 315 → 44.
-
Visualizations
Caption: General experimental workflow for norfluoxetine detection.
Caption: Troubleshooting guide for low norfluoxetine signal.
References
- 1. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantitation of fluoxetine and norfluoxetine in serum by micro-disc solid-phase extraction with high-performance liquid chromatography-ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II : Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of fluoxetine and norfluoxetine in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive and selective liquid-chromatographic assay of fluoxetine and norfluoxetine in plasma with fluorescence detection after precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase extraction of fluoxetine and norfluoxetine from serum with gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of fluoxetine and its metabolite norfluoxetine in serum and brain areas using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enantiomeric Separation of Norfluoxetine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate chiral column and optimizing the enantiomeric separation of norfluoxetine (B159337).
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating norfluoxetine enantiomers?
A1: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most commonly successful for norfluoxetine enantiomer separation.
-
Polysaccharide-based columns , such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-R, Chiralpak® IK), are widely used.[1][2] They often provide excellent selectivity in both normal-phase and reversed-phase modes.
-
Macrocyclic glycopeptide-based columns , like those with vancomycin (B549263) as the chiral selector (e.g., Chirobiotic® V), have also demonstrated effective separation of norfluoxetine and fluoxetine (B1211875) enantiomers, particularly in reversed-phase and polar organic modes.[1]
The optimal choice depends on the desired separation mode (normal-phase, reversed-phase, or polar organic) and the specific requirements of the analytical method.
Q2: Can I separate norfluoxetine and fluoxetine enantiomers in a single run?
A2: Yes, it is possible to simultaneously separate the enantiomers of both norfluoxetine and its parent drug, fluoxetine, in a single chromatographic run. This has been successfully achieved using columns such as Chiralcel® OD-R and Chirobiotic® V.[1][2] Achieving baseline separation for all four compounds may require careful optimization of the mobile phase composition, including the type and concentration of organic modifiers and additives.
Q3: What are the typical mobile phases used for norfluoxetine enantiomer separation?
A3: The choice of mobile phase is highly dependent on the selected chiral column and the desired chromatographic mode.
-
Normal-Phase: Typically involves a non-polar main solvent like hexane (B92381) or heptane, with a polar alcohol modifier such as ethanol (B145695) or isopropanol. A small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) is often necessary to improve peak shape and reduce tailing for basic compounds like norfluoxetine.
-
Reversed-Phase: Common mobile phases consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), potassium hexafluorophosphate) and an organic modifier like acetonitrile (B52724) or methanol.[2][3] The pH of the aqueous phase can significantly influence retention and selectivity.
-
Polar Organic Mode: This mode uses a polar organic solvent like acetonitrile as the main component, with an alcohol modifier. Additives such as acetic acid and TEA may also be used to enhance separation.
Q4: Why is a basic additive like diethylamine (DEA) or triethylamine (TEA) often required in the mobile phase?
A4: Norfluoxetine is a basic compound containing a primary amine group. This group can interact strongly with residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the chiral stationary phase. This secondary interaction is a common cause of peak tailing.[4] Adding a small concentration of a competing base, such as DEA or TEA, to the mobile phase helps to mask these active silanol sites, leading to improved peak symmetry and efficiency.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Enantiomers | Suboptimal mobile phase composition. | - Adjust the ratio of the organic modifier to the main solvent. - For normal-phase, try a different alcohol modifier (e.g., switch from ethanol to isopropanol). - For reversed-phase, modify the pH or concentration of the aqueous buffer.[1] |
| Inappropriate column temperature. | Optimize the column temperature. Lower temperatures sometimes improve resolution, but this is compound-dependent. | |
| Incorrect flow rate. | Chiral separations often benefit from lower flow rates, which can enhance efficiency and resolution.[4] | |
| Peak Tailing | Secondary interactions with residual silanols. | - Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%).[4] - For reversed-phase, lowering the mobile phase pH can help to protonate the silanol groups and reduce unwanted interactions.[5][6] |
| Column overload. | Reduce the sample concentration or injection volume. Chiral stationary phases can have lower sample capacities.[4] | |
| Co-elution with Fluoxetine Enantiomers | Insufficient selectivity of the chromatographic system. | - Screen different chiral columns (e.g., polysaccharide vs. macrocyclic glycopeptide). - Systematically optimize the mobile phase composition, focusing on the type and percentage of the organic modifier and additives. |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing mobile phases. |
| Mobile phase instability. | Prepare fresh mobile phase daily, as the composition and pH can change over time. | |
| Temperature fluctuations. | Use a column oven to maintain a constant and consistent temperature. |
Data Presentation
Table 1: Recommended Chiral Columns for Norfluoxetine Enantiomer Separation
| Chiral Stationary Phase (CSP) | Column Example | Separation Mode | Key Advantages |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-R | Reversed-Phase | Proven for simultaneous separation of fluoxetine and norfluoxetine enantiomers.[1][2] |
| Immobilized Cellulosic-based Polysaccharide | Chiralpak® IK | Normal-Phase | Demonstrates baseline or near-baseline resolution for fluoxetine enantiomers. |
| Vancomycin | Chirobiotic® V | Reversed-Phase, Polar Organic | Effective for separating both fluoxetine and norfluoxetine enantiomers.[1] |
| Acetylated β-cyclodextrin | Astec CYCLOBOND™ | Reversed-Phase | Capable of separating all four enantiomers of fluoxetine and norfluoxetine. |
Table 2: Example Chromatographic Conditions for Norfluoxetine Enantiomer Separation
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Chiralcel® OD-R | Potassium hexafluorophosphate (B91526) / Acetonitrile | 1.0 mL/min | UV at 227 nm | [2][3] |
| Chirobiotic® V | Ethanol / 10 mM Ammonium Acetate buffer (pH 6.8) (92.5:7.5, v/v) | 1.0 mL/min | Fluorescence | [1] |
| Acetylated β-cyclodextrin | Methanol / 0.3% Triethylamine buffer (pH 5.6) (30:70, v/v) | 1.0 mL/min | UV at 214 nm | [7] |
| Chiralpak® IK | Hexane / Ethanol / DEA (95:5:0.1, v/v/v) | 1.0 mL/min | UV at 270 nm | [8] |
Experimental Protocols
Protocol 1: Separation using a Polysaccharide-based Column in Reversed-Phase Mode
-
Column: Chiralcel® OD-R (or equivalent)
-
Mobile Phase Preparation: Prepare a solution of potassium hexafluorophosphate in water and mix with acetonitrile. A typical starting point is a 75:25 (v/v) ratio of the aqueous buffer to acetonitrile. The aqueous phase composition may require optimization.
-
Instrumentation:
-
HPLC system with a pump capable of delivering a constant flow rate.
-
UV detector set to 227 nm.[2]
-
Column oven to maintain a stable temperature (e.g., 25°C).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample containing norfluoxetine.
-
Monitor the separation and identify the enantiomer peaks.
-
Optimize the mobile phase composition (e.g., acetonitrile percentage) to achieve baseline separation.
-
Protocol 2: Separation using a Macrocyclic Glycopeptide-based Column in Reversed-Phase Mode
-
Column: Chirobiotic® V (or equivalent)
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 6.8. Mix with ethanol in a ratio of 7.5:92.5 (v/v) buffer to ethanol.[1]
-
Instrumentation:
-
HPLC system.
-
Fluorescence detector (if high sensitivity is required) or a UV detector.
-
Column oven.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 20°C.[1]
-
-
Procedure:
-
Equilibrate the column with the prepared mobile phase.
-
Inject the sample.
-
Monitor the chromatogram.
-
Adjust the ethanol percentage and buffer pH to optimize the resolution between the norfluoxetine enantiomers and from the fluoxetine enantiomers if present.[1]
-
Visualizations
Caption: Workflow for selecting a chiral column and separation mode for norfluoxetine enantiomers.
Caption: A logical troubleshooting guide for common issues in norfluoxetine enantiomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography [iris.unime.it]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chiraltech.com [chiraltech.com]
overcoming poor linearity in norfluoxetine calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor linearity in norfluoxetine (B159337) calibration curves during analytical experiments.
Troubleshooting Guides
Poor linearity in your norfluoxetine calibration curve can arise from various factors, from sample preparation to instrument limitations. This guide provides a systematic approach to identifying and resolving the root cause of non-linearity.
Issue 1: Downward Curving at High Concentrations
Symptom: The calibration curve appears linear at lower concentrations but plateaus or curves downwards at higher concentrations.
Potential Cause: Detector Saturation. At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.[1][2]
Troubleshooting Steps:
-
Confirm Saturation: Extend the calibration curve with even higher concentration standards to see if the plateau effect continues.
-
Dilute Samples: If saturation is confirmed, dilute your quality control (QC) samples and unknown samples to fall within the established linear range of the assay.[1]
-
Reduce Injection Volume: Injecting a smaller volume of your standards and samples can help avoid overloading the detector.[2]
-
Adjust MS Parameters: In some cases, altering MS parameters to intentionally reduce sensitivity can help extend the linear range.
Issue 2: Poor Linearity (Low R²) Across the Entire Range
Symptom: The coefficient of determination (R²) is consistently below the acceptable value (typically ≥ 0.99) across the entire calibration range.[1]
Potential Causes:
-
Inappropriate Internal Standard (IS).
-
Suboptimal Chromatographic Conditions.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Evaluate Internal Standard Performance:
-
Use a stable isotope-labeled (SIL) internal standard for norfluoxetine (e.g., norfluoxetine-d5) whenever possible.[1][4] This is the most effective way to compensate for matrix effects and variability in ionization.
-
If a SIL-IS is not available, choose a structural analog that has similar chromatographic retention and ionization efficiency to norfluoxetine.
-
Ensure the internal standard concentration is appropriate and consistent across all samples and standards.
-
-
Optimize Chromatography:
-
Assess peak shape. Poor peak shape can affect integration and linearity.
-
Evaluate for co-elution of interfering peaks from the matrix. If present, modify the gradient or change the column to improve separation.
-
Ensure the column is not contaminated or degraded.[2]
-
Issue 3: Inconsistent or "Wobbly" Calibration Curve
Symptom: The data points on the calibration curve are scattered, leading to poor reproducibility and a low R² value.
Potential Causes:
Troubleshooting Steps:
-
Address Matrix Effects:
-
Matrix components can suppress or enhance the ionization of norfluoxetine, leading to inconsistent results.[1]
-
Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[1]
-
A stable isotope-labeled internal standard is crucial for mitigating matrix effects.[1]
-
-
Ensure Consistent Sample Preparation:
-
Use a consistent and validated sample preparation protocol for all standards, QCs, and unknown samples.
-
Ensure complete and consistent evaporation and reconstitution steps.
-
-
Check Instrument Performance:
-
Verify the stability of the LC-MS/MS system. Check for fluctuations in spray stability, temperature, and gas pressures.
-
Perform a system suitability test before running the analytical batch.
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R² value for a norfluoxetine calibration curve?
A1: For regulated bioanalysis, a coefficient of determination (R²) value of ≥ 0.99 is generally considered the minimum acceptance criterion for a linear calibration curve.[1] Additionally, the back-calculated concentrations of the calibration standards should typically be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[1]
Q2: My calibration curve is consistently non-linear, but it's reproducible. Can I use a non-linear regression model?
A2: Yes, if the relationship between concentration and response is well-characterized and consistently follows a non-linear pattern (e.g., quadratic), a non-linear regression model can be used.[6] However, it's crucial to have a sufficient number of calibration points to accurately define the curve.[6] For regulated environments, the rationale for using a non-linear model must be documented and validated. Weighted least squares regression (e.g., 1/x or 1/x²) is often used to improve the fit of linear and non-linear models, especially when the variance of the error is not constant across the concentration range.[6]
Q3: How can I minimize matrix effects when analyzing norfluoxetine in plasma?
A3: To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components that can cause ion suppression or enhancement.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like norfluoxetine-d5 is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[1][4]
-
Chromatographic Separation: Optimize your LC method to separate norfluoxetine from co-eluting matrix components.
-
Dilution: If the concentration of norfluoxetine is high enough, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
Q4: What are typical linear ranges for norfluoxetine quantification in plasma by LC-MS/MS?
A4: The linear range can vary depending on the sensitivity of the instrument and the specific method. However, published methods show a wide variety of ranges.
| Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Matrix |
| 0.250 ng/mL | 250 ng/mL | Human Plasma |
| 0.27 ng/mL | 22 ng/mL | Plasma |
| 0.05 ng/mL | 20 ng/mL | Human Plasma |
| 0.5 ng/mL | 50 ng/mL | Human Plasma |
Experimental Protocols
Protocol 1: Preparation of Stock and Calibration Standards
This protocol describes the preparation of stock and working standard solutions for building a calibration curve for norfluoxetine analysis.
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of norfluoxetine reference standard.
-
Dissolve it in a Class A volumetric flask with an appropriate solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at an appropriate temperature (e.g., -20°C).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol (B129727)/water).
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Prepare a working solution of the stable isotope-labeled internal standard (e.g., norfluoxetine-d5) in the same solvent as the working standards.
-
-
Preparation of Calibration Standards:
-
Prepare a set of at least 6-8 non-zero calibration standards by spiking the appropriate working standard solutions into the same biological matrix as your samples (e.g., drug-free plasma).
-
To each calibration standard, add a fixed volume of the internal standard working solution.
-
These spiked matrix standards will then be subjected to the same extraction procedure as the unknown samples.
-
Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting norfluoxetine from plasma using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples and calibration standards to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette a specific volume of plasma (e.g., 0.100 mL) into a clean tube.
-
Add the internal standard working solution to all samples, standards, and QCs (except blank matrix).
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange SPE cartridges sequentially with an appropriate volume of methanol followed by water.
-
-
Sample Loading:
-
Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
-
Washing:
-
Wash the cartridges with a weak organic solvent to remove interfering substances.
-
-
Elution:
-
Elute norfluoxetine and the internal standard from the cartridges using a small volume of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in an organic solvent mixture).[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor norfluoxetine calibration linearity.
Caption: Solid-Phase Extraction (SPE) workflow for norfluoxetine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II : Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry [diva-portal.org]
- 6. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Fluoxetine and Norfluoxetine Analysis
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of fluoxetine (B1211875), the selection of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the simultaneous quantification of fluoxetine and its active metabolite, norfluoxetine (B159337). This guide provides a comprehensive comparison of validated HPLC methods, juxtaposed with alternative analytical techniques, supported by experimental data to inform method selection and implementation.
Performance Comparison of Validated HPLC Methods
The versatility of HPLC allows for various method configurations, primarily differing in the detection system employed. Fluorescence detection (HPLC-FD) and ultraviolet detection (HPLC-UV) are two common approaches. The choice of detector significantly impacts the method's sensitivity and selectivity. The following table summarizes the performance characteristics of representative validated HPLC methods.
| Parameter | HPLC with Fluorescence Detection | HPLC with UV Detection |
| Linearity Range (Fluoxetine) | 1.0 - 100.0 ng/mL[1] | 20 - 1,000 µg/L (20 - 1,000 ng/mL)[2] |
| Linearity Range (Norfluoxetine) | 0.1 - 50.0 ng/mL[1] | 20 - 1,000 µg/L (20 - 1,000 ng/mL)[2] |
| Limit of Quantification (LOQ) (Fluoxetine) | 1.0 ng/mL[1] | 20.48 µg/ml (20,480 ng/mL) |
| Limit of Quantification (LOQ) (Norfluoxetine) | 0.1 ng/mL[1] | 1.88 µg/ml (1,880 ng/mL) |
| Limit of Detection (LOD) (Fluoxetine) | 1 ng/mL[3] | 10 µg/L (10 ng/mL)[2] |
| Limit of Detection (LOD) (Norfluoxetine) | Not Specified | 10 µg/L (10 ng/mL)[2] |
| Precision (%RSD) | < 9.2% (Inter- and Intra-assay)[1] | 2% - 7% (Within-run and day-to-day)[2] |
| Accuracy (Recovery) | ~100%[1] | 62% (Fluoxetine), 70% (Norfluoxetine)[2] |
Comparison with Alternative Analytical Methods
While HPLC is a widely adopted technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer alternative approaches for the analysis of fluoxetine and norfluoxetine.
| Parameter | HPLC-FD | GC-MS | Nonaqueous Capillary Electrophoresis (NACE) |
| Linearity Range | Fluoxetine: 1.0-100.0 ng/mL, Norfluoxetine: 0.1-50.0 ng/mL[1] | 50–500 ng/mL for both enantiomers[4] | Not explicitly stated, but detection limits suggest a clinically relevant range.[5] |
| Limit of Detection (LOD) | Fluoxetine: ~1 ng/mL[3] | Fluoxetine enantiomers: 3.20 ng/mL, Norfluoxetine enantiomers: 4.20 ng/mL[4] | 10 µg/L (10 ng/mL) for both[5] |
| Precision (%RSD) | < 9.2%[1] | Not explicitly stated, but method is described as reproducible.[4] | Good precision reported.[5] |
| Sample Throughput | Moderate | Lower due to longer run times and derivatization | Potentially higher |
| Specificity | High with fluorescence detection | Very high due to mass analysis | Good |
| Derivatization | May be required for enhanced sensitivity[1] | Required | Not required |
Experimental Protocols
HPLC with Fluorescence Detection Method
A selective and sensitive method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma involves the following steps[1]:
-
Sample Preparation:
-
To 1 mL of human plasma, an internal standard (fluvoxamine) is added.
-
Extraction is performed with n-hexane.
-
The analytes are then derivatized with 7-chloro-4-nitrobenzofurazan (NBD-Cl) under alkaline conditions.
-
After acidification, the NBD derivatives are extracted with chloroform.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1 mol/L nitric acid (pH 3) solution[1].
-
Detection: Fluorescence detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A chiral GC-MS method allows for the separation and measurement of fluoxetine and norfluoxetine enantiomers in biological fluids[4]:
-
Sample Preparation:
-
Liquid-liquid extraction of the drug from urine or plasma samples using chloroform.
-
-
Chromatographic and Detection Conditions:
-
Column: Chiral gas chromatographic column (e.g., HYDRODEX β-6TBDM®).
-
Detection: Mass spectrometer operating in the electron impact, selective-ion monitoring mode. The ions monitored are m/z 44 for fluoxetine enantiomers and m/z 134 for norfluoxetine enantiomers[4].
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC method validation and a logical comparison between HPLC and GC-MS methodologies.
References
- 1. A sensitive HPLC method for the determination of fluoxetine and norfluoxetine in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated HPLC assay of fluoxetine and norfluoxetine in serum. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Improved HPLC determination of fluoxetine and norfluoxetine in human plasma | Semantic Scholar [semanticscholar.org]
- 4. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Ionization Efficiency of Norfluoxetine and its d5 Analog
For researchers and scientists engaged in drug development and bioanalysis, the precise quantification of metabolites is paramount. Norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a key analyte in many pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as d5-norfluoxetine, is the gold standard in mass spectrometry-based quantification to ensure accuracy and precision. This guide provides a comparative overview of the ionization efficiency of norfluoxetine and its d5 analog, supported by experimental data and detailed methodologies.
Theoretical Framework: Ionization Equivalence
In principle, the ionization efficiency of a stable isotope-labeled compound and its unlabeled counterpart are considered to be nearly identical.[1] This is because the substitution of hydrogen atoms with deuterium (B1214612) does not significantly alter the fundamental chemical properties of the molecule that govern its ionization potential, such as its proton affinity. Therefore, d5-norfluoxetine is expected to behave almost identically to norfluoxetine in the ion source of a mass spectrometer. This similarity is the cornerstone of its use as an internal standard, as it allows for the accurate correction of variations in instrument response and matrix effects.
Experimental Data: Matrix Effects on d5-Norfluoxetine
A study by Barclay et al. (2012) investigated the matrix effects on the enantiomers of d5-norfluoxetine in wastewater samples, a notoriously complex matrix. The results, presented in the table below, demonstrate the degree of ion suppression experienced by the deuterated analog.
| Analyte | Matrix | Matrix Factor (MF) (%) | Ionization Effect |
| Enantiomers of d5-norfluoxetine | Raw Wastewater | 38-47 | Suppression |
| Enantiomers of d5-norfluoxetine | Treated Wastewater | 38-47 | Suppression |
Table 1: Matrix factors for the enantiomers of d5-norfluoxetine in wastewater samples. A matrix factor of less than 100% indicates ion suppression. Data sourced from Barclay et al. (2012).[2]
This data quantitatively demonstrates that the ionization of d5-norfluoxetine is susceptible to matrix effects, resulting in significant ion suppression in this particular matrix. The critical takeaway for researchers is that while the ionization efficiencies of norfluoxetine and d5-norfluoxetine are theoretically very similar, both are equally affected by the sample matrix. The use of d5-norfluoxetine as an internal standard is therefore essential to compensate for this suppression and ensure accurate quantification of norfluoxetine.
Experimental Protocols
The following is a generalized experimental protocol for the assessment of matrix effects, based on the principles described in the cited literature.
Objective: To determine the matrix effect on the ionization of an analyte and its stable isotope-labeled internal standard.
Materials:
-
Analyte standard (norfluoxetine)
-
Stable isotope-labeled internal standard (d5-norfluoxetine)
-
Blank matrix (e.g., plasma, urine, wastewater)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent.
-
Prepare a series of working solutions by diluting the stock solutions.
-
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and internal standard in the mobile phase.
-
Set 2 (Post-extraction Spike): Extract the blank matrix using the intended sample preparation method (e.g., protein precipitation, solid-phase extraction). Spike the extracted matrix with the analyte and internal standard at the same concentration as in Set 1.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both sets of samples using the developed LC-MS/MS method.
-
Record the peak areas for the analyte and the internal standard in both sets.
-
-
Calculation of Matrix Factor (MF):
-
MF (%) = (Peak area in Set 2 / Peak area in Set 1) x 100
-
Interpretation:
-
MF = 100%: No matrix effect.
-
MF < 100%: Ion suppression.
-
MF > 100%: Ion enhancement.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical workflow and the assessment of matrix effects.
Caption: Bioanalytical workflow for norfluoxetine quantification.
Caption: Experimental workflow for matrix effect assessment.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of norfluoxetine quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of norfluoxetine (B159337), the primary active metabolite of the antidepressant fluoxetine (B1211875). The selection of an appropriate quantification method is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses. This document summarizes the performance of several common analytical techniques based on published experimental data, offering a resource for researchers to identify the most suitable method for their specific needs.
Metabolic Pathway of Fluoxetine to Norfluoxetine
Fluoxetine is metabolized in the liver to its only identified active metabolite, norfluoxetine, primarily through a process of demethylation.[1][2] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3][4] Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of fluoxetine metabolism, affecting plasma concentrations of both fluoxetine and norfluoxetine and potentially impacting therapeutic efficacy and adverse effects.[2][5] Other cytochrome P450 isoenzymes, such as CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are also involved in the biotransformation of fluoxetine.[1]
References
(S)-Norfluoxetine-d5: A Superior Internal Standard for the Bioanalysis of Fluoxetine and Its Metabolites
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of the analytical performance of (S)-Norfluoxetine-d5 against other commonly used internal standards, supported by experimental data, to inform the selection of the most suitable standard for various bioanalytical applications.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without interfering with its quantification. Stable isotope-labeled internal standards are widely regarded as the gold standard in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This guide will delve into the specific advantages of using an enantiomerically pure, deuterated internal standard like (S)-Norfluoxetine-d5, particularly in chiral analysis.
Comparative Analytical Performance
The selection of an internal standard significantly impacts the precision, accuracy, and robustness of a bioanalytical method. Below is a summary of the analytical performance of (S)-Norfluoxetine-d5 and other commonly employed internal standards in the quantification of fluoxetine and norfluoxetine.
| Internal Standard | Analyte(s) | Method | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| (S)-Norfluoxetine-d5 | (R)- & (S)-Norfluoxetine | LC-MS/MS | 0.1 | 0.1 - 100 | < 10% | < 10% |
| Fluoxetine-d5 | Fluoxetine, Norfluoxetine | LC-MS/MS | 0.05 | 0.05 - 20 | < 15% | < ± 15% |
| Fluoxetine-d5 | Fluoxetine, Norfluoxetine | GC-MS | 25 | 50 - 1000 | Not Reported | Not Reported |
| Diphenhydramine (B27) | (R)- & (S)-Fluoxetine, (R)- & (S)-Norfluoxetine | GC-MS | 12.5 (Norfluoxetine) | 50 - 500 | Not Reported | Not Reported |
| Fluvoxamine & Nisoxetine | (R)- & (S)-Fluoxetine, (R)- & (S)-Norfluoxetine | 2D-GC | 15 (Norfluoxetine) | 15 - 250 | 5.4 - 12.7% | Not Reported |
As the data indicates, methods employing stable isotope-labeled internal standards such as (S)-Norfluoxetine-d5 and Fluoxetine-d5 generally achieve lower limits of quantification and demonstrate high precision and accuracy. The use of a structurally analogous but non-isotopically labeled internal standard like diphenhydramine can also yield sensitive methods, though potential differences in extraction efficiency and ionization response compared to the analytes of interest should be carefully evaluated.
The Advantage of (S)-Norfluoxetine-d5 in Chiral Analysis
Fluoxetine is a chiral compound, and its enantiomers, as well as the enantiomers of its active metabolite norfluoxetine, exhibit different pharmacological activities. Therefore, enantioselective quantification is often crucial in pharmacokinetic and pharmacodynamic studies. In such analyses, an ideal internal standard is a stable isotope-labeled version of the specific enantiomer being quantified.
(S)-Norfluoxetine-d5 is the deuterated analog of (S)-norfluoxetine, the more potent enantiomer of the active metabolite. Its use as an internal standard for the quantification of (S)-norfluoxetine provides the most accurate and precise results by compensating for any variations during the analytical process, including potential chiral inversion or differential matrix effects between enantiomers.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols for the methods cited in the comparison table.
Method 1: Enantioselective LC-MS/MS using (S)-Norfluoxetine-d5
-
Sample Preparation: A proprietary isotope discrimination mass spectroscopy solution (IDMSS) technology was utilized. S-Norfluoxetine was labeled to form S-Norfluoxetine-d5.
-
Chromatography: A rapid LC method with a run time of 1.9 minutes was employed.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.
-
Key Advantage: This method allows for the simultaneous determination of both enantiomers by mass spectrometry, regardless of their chromatographic separation, leading to high throughput and sensitivity.
Method 2: LC-MS/MS using Fluoxetine-d5
-
Sample Preparation: Supported liquid extraction (SLE) with methyl tert-butyl ether was used to extract fluoxetine, norfluoxetine, and the internal standard from human plasma.[1]
-
Chromatography: A Synergi 4 μ polar-RP column was used with a fast gradient. The total run time was 4 minutes.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive mode was used with multiple reaction monitoring (MRM) for the transitions m/z 310 → 44 for fluoxetine, m/z 296 → 134 for norfluoxetine, and m/z 315 → 44 for fluoxetine-d5.[1]
Method 3: GC-MS using Fluoxetine-d5
-
Sample Preparation: Blood, urine, or tissue samples were alkalinized and extracted with N-butyl chloride. The extracts were then derivatized with pentafluoropropionic anhydride.[2]
-
Gas Chromatography: A gas chromatograph was used for separation.
-
Mass Spectrometry: Selected ion monitoring (SIM) was used to monitor m/z 117 and 294 for fluoxetine, m/z 117, 176, and 280 for norfluoxetine, and m/z 122 and 299 for fluoxetine-d5.[2]
Method 4: Chiral GC-MS using Diphenhydramine
-
Sample Preparation: Liquid-liquid extraction with chloroform (B151607) was performed.
-
Gas Chromatography: A chiral gas chromatographic column (HYDRODEX β-6TBDM) was used for the enantioselective separation of fluoxetine and norfluoxetine.
-
Mass Spectrometry: Electron impact selective-ion monitoring (SIM) was used, monitoring m/z 44 for fluoxetine enantiomers, m/z 134 for norfluoxetine enantiomers, and m/z 58 for diphenhydramine.[3][4]
Method 5: Two-Dimensional GC using Fluvoxamine and Nisoxetine
-
Sample Preparation: A three-step liquid-liquid extraction was employed.
-
Gas Chromatography: A two-dimensional gas chromatography (2D-GC) system with a Rtx-1 and a hydrodex-beta-6-TBDM capillary column was used for direct enantioselective analysis.
-
Detection: A nitrogen-phosphorous selective detector was used.
Visualizing the Analytical Workflow
To illustrate the typical process of a chiral bioanalytical method, the following workflow diagram is provided.
References
- 1. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of (S)-Norfluoxetine and (R)-Norfluoxetine
A detailed examination of the stereoselective inhibition of the serotonin (B10506) transporter by the enantiomers of norfluoxetine (B159337), providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative pharmacological activity.
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), exists as two stereoisomers: (S)-norfluoxetine and (R)-norfluoxetine. While structurally mirror images, these enantiomers exhibit a marked difference in their pharmacological potency, particularly in their ability to inhibit the reuptake of serotonin, a key mechanism in the treatment of depression and other mood disorders. This guide provides a detailed comparison of the potency of (S)-norfluoxetine and (R)-norfluoxetine, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions.
Marked Stereoselectivity in Serotonin Reuptake Inhibition
Experimental evidence consistently demonstrates that (S)-norfluoxetine is substantially more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor.[1][2][3][4] This stereoselectivity is a critical factor in understanding the overall pharmacological profile of fluoxetine and its metabolites. In vitro studies have shown that (S)-norfluoxetine is approximately 20 to 22 times more potent than (R)-norfluoxetine at inhibiting serotonin uptake and binding to the serotonin transporter (SERT).[2][3][4][5] This significant difference in potency is also observed in in vivo models.[1]
Quantitative Comparison of Potency
The following tables summarize the key quantitative data from various studies, highlighting the superior potency of (S)-norfluoxetine.
Table 1: In Vitro Inhibition of Serotonin (5-HT) Uptake and Binding
| Enantiomer | Inhibition of 5-HT Uptake (pKi) | Inhibition of [3H]paroxetine Binding to 5-HT Uptake Sites (pKi) | Inhibition of 5-HT Uptake (Ki, nM) | Inhibition of [3H]paroxetine Binding (Ki, nM) |
| (S)-Norfluoxetine | 7.86 | 8.88 | 14 | 1.3 |
| (R)-Norfluoxetine | - | - | 308 (22x less potent) | 26 (20x less potent) |
Data sourced from Fuller et al. (1992).[2][5]
Table 2: In Vivo Inhibition of p-Chloroamphetamine-Induced Serotonin Depletion
| Species | Enantiomer | ED50 (mg/kg) |
| Rats | (S)-Norfluoxetine | 3.8 |
| (R)-Norfluoxetine | > 20 | |
| Mice | (S)-Norfluoxetine | 0.82 |
| (R)-Norfluoxetine | 8.3 |
Data sourced from Robertson et al. (1988).[1]
Table 3: Ex Vivo Inhibition of Serotonin (5-HT) Uptake in Rat Cerebral Cortex
| Enantiomer | Route of Administration | ED50 (mg/kg) | ED50 (µmol/kg) |
| (S)-Norfluoxetine | Intraperitoneal | 3 | 7.3 |
| Subcutaneous | 4.7 | 11.4 | |
| Oral | 9 | 21.9 | |
| (R)-Norfluoxetine | Intraperitoneal | > 20 | 48.6 |
Data sourced from Fuller et al. (1992).[2][5]
Mechanism of Action: Differential Interaction with the Serotonin Transporter
The differential potency of the norfluoxetine enantiomers stems from their stereoselective interaction with the serotonin transporter (SERT). SERT is a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, (S)-norfluoxetine effectively increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Caption: Serotonergic synapse and differential inhibition of SERT.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Serotonin Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are isolated nerve terminals.
Protocol:
-
Synaptosome Preparation:
-
Rat brains (typically cortex or hypothalamus) are rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with various concentrations of the test compounds ((S)-norfluoxetine or (R)-norfluoxetine) or vehicle.
-
The uptake reaction is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [3H]5-HT).
-
The incubation is carried out for a short duration (e.g., 5 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity retained on the filters, representing the amount of serotonin taken up by the synaptosomes, is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, which corrects for the concentration of the radioligand used in the assay.
-
[3H]Paroxetine Binding Assay
This radioligand binding assay directly measures the affinity of a compound for the serotonin transporter. [3H]Paroxetine is a high-affinity radioligand for SERT.
Protocol:
-
Membrane Preparation:
-
Rat brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl buffer).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g for 15 minutes) to pellet the cell membranes.
-
The pellet is washed and resuspended in fresh buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]paroxetine and varying concentrations of the test compounds.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine or citalopram).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified.
-
-
Data Analysis:
-
The concentration of the test compound that displaces 50% of the specific [3H]paroxetine binding (IC50) is determined.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
In Vivo Antagonism of p-Chloroamphetamine (PCA)-Induced Serotonin Depletion
This in vivo assay assesses the ability of a compound to block the serotonin-depleting effects of PCA, a substance that causes a rapid release and subsequent depletion of serotonin.
Protocol:
-
Animal Dosing:
-
Groups of rats or mice are pre-treated with various doses of the test compounds ((S)-norfluoxetine or (R)-norfluoxetine) or vehicle via a specific route of administration (e.g., intraperitoneal).
-
After a predetermined time, the animals are administered a dose of PCA.
-
-
Tissue Collection and Analysis:
-
At a specific time point after PCA administration (e.g., 4 hours), the animals are euthanized, and their brains are rapidly dissected.
-
The brain tissue is analyzed for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), content using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
The dose of the test compound that produces a 50% reversal of the PCA-induced depletion of brain serotonin (ED50) is calculated.
-
Conclusion
The enantiomers of norfluoxetine display a pronounced stereoselectivity in their pharmacological activity. (S)-norfluoxetine is a potent inhibitor of the serotonin transporter, significantly more so than its (R)-enantiomer. This substantial difference in potency, consistently observed across in vitro and in vivo studies, underscores the importance of considering stereochemistry in drug design and development. For researchers and scientists in the field, a thorough understanding of the distinct properties of each enantiomer is crucial for interpreting pharmacological data and for the rational design of novel therapeutic agents targeting the serotonergic system.
References
- 1. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Norfluoxetine Enantiomers as Inhibitors of Serotonin Uptake in Rat Brain | Semantic Scholar [semanticscholar.org]
Deuteration's Influence on Norfluoxetine Retention Time: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, understanding the analytical behavior of deuterated compounds is paramount. The substitution of hydrogen with deuterium (B1214612) in a drug molecule, a process known as deuteration, is a strategic approach to alter metabolic pathways and enhance pharmacokinetic profiles. However, this isotopic substitution can introduce subtle yet significant shifts in the physicochemical properties of a molecule, consequently affecting its chromatographic retention time. This guide provides an objective comparison of the expected impact of deuteration on the retention time of norfluoxetine (B159337), the primary active metabolite of fluoxetine, supported by established chromatographic principles and representative experimental data.
The Chromatographic Isotope Effect: Why Deuterated Analogs Elute Faster
The phenomenon governing the change in retention time upon deuteration is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), the most common analytical technique for molecules like norfluoxetine, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts. This is often referred to as an "inverse isotope effect."
The underlying principle is rooted in the minor differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is marginally shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These subtle molecular alterations influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column. In RPLC, where separation is based on hydrophobicity, the weaker van der Waals interactions of the deuterated analog with the non-polar stationary phase result in a shorter retention time.
Quantitative Data Summary
| Analyte | Expected Retention Time (minutes) | Expected Shift (Δt_R) |
| Norfluoxetine | 2.5 | N/A |
| Norfluoxetine-d5 | 2.45 | -0.05 |
Note: The exact retention time and the magnitude of the shift can vary depending on the specific chromatographic conditions, including the column chemistry, mobile phase composition, gradient, and flow rate. However, the earlier elution of the deuterated analog is a consistently observed phenomenon.
Experimental Protocol: Assessing the Impact of Deuteration on Norfluoxetine Retention Time via LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of norfluoxetine and its deuterated internal standard, norfluoxetine-d5.
1. Sample Preparation:
-
Matrix: Human plasma
-
Procedure:
-
To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., 100 ng/mL of norfluoxetine-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-4.0 min: 80% to 20% B
-
4.0-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Norfluoxetine: [Precursor Ion] -> [Product Ion] (e.g., m/z 296.1 -> 134.1)
-
Norfluoxetine-d5: [Precursor Ion] -> [Product Ion] (e.g., m/z 301.1 -> 139.1)
-
-
3. Data Analysis:
-
The retention time for norfluoxetine and norfluoxetine-d5 is determined from the apex of their respective chromatographic peaks in the extracted ion chromatograms.
-
The retention time shift (Δt_R) is calculated by subtracting the retention time of the deuterated analog from the non-deuterated analog.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of the chromatographic isotope effect.
A Comparative Guide to Linearity and Range Determination for (S)-Norfluoxetine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of (S)-norfluoxetine, the active metabolite of the antidepressant (S)-fluoxetine, is critical for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Establishing the linearity and analytical range of a quantification method is a cornerstone of method validation, ensuring that the measured response is directly proportional to the concentration of the analyte within a defined scope.
This guide provides a comparative overview of various analytical techniques used for the determination of (S)-norfluoxetine, with a focus on their linearity and range. The data presented is compiled from published analytical methods, offering a valuable resource for selecting and developing an appropriate assay.
Comparative Performance of Analytical Methods
The selection of an analytical method for (S)-norfluoxetine quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
The following table summarizes the linearity and range data from various studies, providing a clear comparison of their performance characteristics.
| Analytical Technique | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) | Citation |
| HPLC-FD | Wastewater | 2.0 - 30 | > 0.99 | 2.0 | [1] |
| HPLC-UV | Human Plasma | 10 - 1000 | ≥ 0.992 | 10 | [2] |
| LC-MS/MS | Human Plasma | 0.05 - 20 | > 0.999 | Not Reported | [3] |
| LC-MS/MS | Ovine Plasma | 1 - 500 | ≥ 0.994 | 1 | [4] |
| HPLC-UV | Serum | 50 - 1000 (as µg/L) | Not Reported | 30 (as µg/L) | [5] |
| GC-MS | Urine and Plasma | 50 - 500 | 0.994 - 0.997 | Not Reported | [6][7] |
| LC-MS/MS | Human Plasma | 0.5 - 50 | Not Reported | Not Reported | [8] |
| GC-MS | Biological Samples | 50 - 1000 (as µg/L) | Linear | 25 (as µg/L) | [9] |
| HPLC-FD | Human Plasma | 8 - 200 | Not Reported | Not Reported | [10] |
| HPLC-UV | Human Plasma | 25 - 1000 | Not Reported | Not Reported | [11] |
| LC-MS/MS | Human Plasma | 0.1 - 20 | Not Reported | 0.1 | [12] |
| LC-MS/MS | Dried Blood Spots | 10 - 750 | Not Reported | Not Reported | [13] |
| HPLC-UV | Human Plasma | 15 - 500 | Not Reported | 4.2 | [14][15] |
Experimental Workflow for Linearity and Range Determination
The process of establishing the linearity and analytical range of a method is a systematic procedure. The following diagram illustrates a typical workflow.
Caption: Workflow for Linearity and Range Determination.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, providing a practical guide for researchers.
Enantioselective HPLC with Fluorescence Detection (HPLC-FD) in Wastewater[1]
-
Sample Preparation: Solid Phase Extraction (SPE) using Oasis MCX cartridges. 50 mL of wastewater was preconcentrated.
-
Chromatographic Separation:
-
Column: Chirobiotic V (vancomycin-based chiral stationary phase).
-
Mobile Phase: A mixture of EtOH and aqueous ammonium (B1175870) acetate (B1210297) buffer (92.5/7.5, v/v) at a pH of 6.8.
-
Systematic Investigation: The method development involved a systematic investigation of the effects of ethanol (B145695) percentage, buffer concentration, pH, column oven temperature, and flow rate on the chromatographic parameters.
-
-
Detection: Fluorescence detection.
-
Linearity Assessment: The linearity was evaluated for the enantiomers of norfluoxetine (B159337) in the range of 2.0–30 ng/mL. The coefficient of determination (R²) obtained was greater than 0.99.
LC-MS/MS Analysis in Human Plasma[3]
-
Sample Preparation: Supported Liquid Extraction (SLE) using methyl tert-butyl ether to extract analytes from 0.1 mL of human plasma.
-
Chromatographic Separation:
-
Column: Synergi 4 μ polar-RP column.
-
Mobile Phase: A fast gradient was employed.
-
-
Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Tandem mass spectrometry with Multiple Reaction Monitoring (MRM). The transition for norfluoxetine was m/z 296 → 134.
-
-
Linearity Assessment: The method demonstrated linearity over the range of 0.05-20 ng/mL with a coefficient of determination greater than 0.999.
Enantioselective LC-MS/MS in Ovine Plasma[4]
-
Sample Preparation: Single-step liquid-liquid extraction with methyl-tert-butyl ether from 300 μL of ovine plasma at a basic pH.
-
Chromatographic Separation:
-
Column: AGP-chiral column.
-
Run Time: 10 minutes.
-
-
Detection:
-
Mass Spectrometry: Tandem mass spectrometry with Multiple Reaction Monitoring (MRM). The transitions for (R)- and (S)-norfluoxetine were m/z 296.2→30.3 and m/z 296.2→133.9.
-
-
Linearity Assessment: Calibration curves were weighted (1/X²) and were linear for all analytes over the range of 1-500 ng/mL. The r² value for (S)-norfluoxetine was ≥ 0.994.
Chiral GC/MS in Urine and Plasma[6][7]
-
Sample Preparation: Liquid-liquid extraction using chloroform.
-
Chromatographic Separation:
-
Column: Chiral gas chromatographic column (HYDRODEX β-6TBDM®, 0.25 μm × 0.25 mm × 50 m).
-
-
Detection:
-
Mass Spectrometry: Electron impact selective-ion monitoring mode. The ion monitored for norfluoxetine enantiomers was m/z 134.
-
-
Linearity Assessment: The method was found to be linear in the concentration range of 50-500 ng/mL for both urine and plasma samples, with correlation coefficients ranging between 0.994 and 0.997.
This guide highlights the diversity of analytical strategies available for the quantification of (S)-norfluoxetine. The choice of method should be carefully considered based on the specific requirements of the study, with LC-MS/MS generally offering the highest sensitivity and selectivity, while HPLC-UV/FD and GC-MS provide robust and reliable alternatives. The provided data and protocols serve as a valuable starting point for method development and validation in the analysis of this important metabolite.
References
- 1. sigarra.up.pt [sigarra.up.pt]
- 2. Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of fluoxetine and norfluoxetine serum levels by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
(S)-Norfluoxetine-d5 as an Internal Standard: A Comparative Guide to Achieving Higher Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337), the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides an objective comparison of (S)-Norfluoxetine-d5, a deuterated internal standard, with non-deuterated (structural analog) alternatives, supported by experimental data from various bioanalytical methods.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation, injection, and ionization. The two primary choices for an IS are stable isotope-labeled (e.g., deuterated) compounds and structural analogs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as (S)-Norfluoxetine-d5, are widely regarded as the "gold standard" in bioanalysis. In these standards, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle mass change allows the mass spectrometer to differentiate the IS from the analyte, while their near-identical chemical and physical properties ensure they behave similarly throughout the analytical process. This co-elution and similar behavior lead to more effective compensation for matrix effects—a significant source of imprecision and inaccuracy in bioanalytical methods.
Performance Comparison: (S)-Norfluoxetine-d5 vs. Structural Analogs
Quantitative Performance Data
The following tables summarize the performance of LC-MS/MS methods for the quantification of fluoxetine and norfluoxetine using either deuterated internal standards or structural analog internal standards.
Table 1: Performance of Methods Using Deuterated Internal Standards
| Analyte(s) | Internal Standard | Matrix | Linearity (ng/mL) | Accuracy (% Bias/RE) | Precision (% CV/RSD) |
| Fluoxetine & Norfluoxetine | Fluoxetine-d5 | Human Plasma | 0.05 - 20 | < ± 15% | < 15% |
| Fluoxetine | Fluoxetine-d5 | Human Plasma | 0.20 - 30 | Acceptable (within guidelines) | Acceptable (within guidelines) |
| Fluoxetine & Norfluoxetine | Fluoxetine-d6 | Dried Blood Spots | 10 - 750 | 97.98 - 110.44% | 3.13 - 9.61% |
| Fluoxetine & Norfluoxetine | Norfluoxetine-d5, Fluoxetine-d5 | Human Plasma | 0.250 - 250 | -1.1 to 6.0% | Not explicitly stated, but method validated |
| Fluoxetine & Norfluoxetine | Fluoxetine-d5 | Biological Samples (Blood, Urine, Tissue) | 50 - 1000 µg/L | Not explicitly stated, but method validated | Within-run and between-run precision determined |
Table 2: Performance of Methods Using Structural Analog Internal Standards
| Analyte(s) | Internal Standard | Matrix | Linearity (ng/mL) | Accuracy (% Nominal) | Precision (% CV) |
| Fluoxetine | Amitriptyline | Human Plasma | 0.25 - 40.00 | 96.80 - 101.92% | < 3.87% |
| Fluoxetine & Norfluoxetine | Citalopram-d6 | Human Serum | 10 - 500 | 93.80 - 101.47% | 3.17 - 8.35% |
| Fluoxetine & Norfluoxetine | Fentanyl-d5 | Human Plasma | 0.5 - 250 | < 7.3% (RE) | < 5.1% (RSD) |
| Fluoxetine & Norfluoxetine | Protriptyline | Serum | 20 - 1000 µg/L | Not explicitly stated, but correlated well with a manual method | 2 - 7% |
From the data, it is evident that while methods using structural analogs can be validated to meet regulatory requirements, the use of deuterated internal standards generally provides a higher degree of confidence in the accuracy and precision of the results due to their intrinsic ability to better mimic the analyte's behavior.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the bioanalysis of fluoxetine and norfluoxetine using both deuterated and structural analog internal standards.
Protocol 1: LC-MS/MS Analysis of Fluoxetine and Norfluoxetine using Fluoxetine-d5 as Internal Standard in Human Plasma
This protocol is based on the method described by Liu et al. (2011).[1]
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution of fluoxetine-d5 in methanol.
-
Vortex mix for 10 seconds.
-
Load the sample onto a supported liquid extraction plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with 1 mL of methyl tert-butyl ether.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC
-
Column: Synergi 4 µm Polar-RP 80A, 50 x 2.0 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile (B52724)
-
-
Gradient: 20% B to 95% B over 2.5 minutes, hold for 0.5 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Fluoxetine: m/z 310 → 44
-
Norfluoxetine: m/z 296 → 134
-
Fluoxetine-d5: m/z 315 → 44
-
Protocol 2: LC-MS/MS Analysis of Fluoxetine using Amitriptyline as Internal Standard in Human Plasma
This protocol is based on the method described by Majeed et al.
1. Sample Preparation (Protein Precipitation)
-
To 250 µL of human plasma, add 50 µL of an internal standard working solution of amitriptyline.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series
-
Column: BDS Hypersil C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and a mixture of ammonium (B1175870) acetate (B1210297) containing 0.15% formic acid (55:45 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Agilent 6460 Triple Quadrupole
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Fluoxetine: m/z 310.1 → 44.2
-
Amitriptyline: m/z 278.1 → 233.1
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key steps in the described bioanalytical workflows.
Conclusion
The use of (S)-Norfluoxetine-d5 as an internal standard in the bioanalysis of fluoxetine and norfluoxetine offers significant advantages in terms of accuracy and precision. The compiled data indicates that while methods with structural analog internal standards can be successfully validated, deuterated standards consistently demonstrate superior performance by more effectively compensating for analytical variability. For researchers, scientists, and drug development professionals requiring the highest level of data quality and reliability, (S)-Norfluoxetine-d5 represents the more robust and scientifically sound choice for an internal standard.
References
A Comparative Analysis of Fluoxetine and Norfluoxetine as Serotonin Reuptake Inhibitors
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), as inhibitors of the serotonin (B10506) transporter (SERT). This guide provides a detailed comparison of their potencies, stereoselectivity, and the experimental methodologies used for their characterization.
Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects by blocking the reabsorption of serotonin in the synaptic cleft.[1][2] Its primary active metabolite, norfluoxetine, is formed through N-demethylation in the liver and also acts as a potent serotonin reuptake inhibitor.[1][3] Understanding the distinct pharmacological properties of both parent drug and metabolite is crucial for a comprehensive assessment of its overall clinical efficacy and duration of action.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of fluoxetine and norfluoxetine, along with their respective enantiomers, have been extensively evaluated in various in vitro and in vivo models. The data consistently demonstrates that both compounds are potent inhibitors of the serotonin transporter. Notably, the S-enantiomer of norfluoxetine exhibits significantly higher potency compared to its R-enantiomer.
| Compound | Parameter | Value | Species/System | Reference |
| S-Norfluoxetine | pKi (5-HT Uptake) | 7.86 | Rat Brain | [4] |
| Ki (5-HT Uptake) | 14 nM | Rat Brain | [4] | |
| pKi ([³H]paroxetine binding) | 8.88 | Rat Brain | [4] | |
| Ki ([³H]paroxetine binding) | 1.3 nM | Rat Brain | [4] | |
| ED₅₀ (i.p.) | 3.8 mg/kg | Rat | [5] | |
| ED₅₀ (i.p.) | 0.82 mg/kg | Mouse | [5] | |
| ED₅₀ (s.c.) | 4.7 mg/kg | Rat | [4] | |
| ED₅₀ (oral) | 9 mg/kg | Rat | [4] | |
| R-Norfluoxetine | Potency vs. S-Norfluoxetine | ~20-22 times less potent | Rat Brain | [4] |
| ED₅₀ (i.p.) | > 20 mg/kg | Rat | [5] | |
| ED₅₀ (i.p.) | 8.3 mg/kg | Mouse | [5] | |
| Fluoxetine (racemic) | IC₅₀ | 9.58 nM | Rat Brain Synaptosomes | [6] |
| IC₅₀ | 7.3 nM | hSERT-HEK293 cells | [6] | |
| IC₅₀ | 15.8 nM | JAR cells | [6] | |
| IC₅₀ | 46 nM | JAR cells | [6] |
Stereoselectivity in Serotonin Reuptake Inhibition
A critical aspect of norfluoxetine's pharmacology is its stereoselectivity. While the enantiomers of fluoxetine have relatively similar potencies as serotonin uptake inhibitors, the enantiomers of norfluoxetine exhibit markedly different activities.[5] S-norfluoxetine is the more potent enantiomer, responsible for the persistent and selective inhibition of serotonin uptake in vivo.[4][7] In contrast, R-norfluoxetine is significantly less active.[4][5] This pronounced difference in potency underscores the importance of considering the stereochemistry of metabolites in drug development.
Experimental Protocols
The characterization of fluoxetine and norfluoxetine as serotonin reuptake inhibitors relies on well-established experimental assays. The following is a detailed protocol for a typical in vitro serotonin reuptake inhibition assay using either cell lines expressing the human serotonin transporter (hSERT) or synaptosomal preparations.
In Vitro Serotonin Reuptake Inhibition Assay
1. Materials and Reagents:
-
HEK293 cells stably expressing hSERT or rat brain synaptosomes.
-
Culture medium (for cell-based assays).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Wash buffer (e.g., ice-cold saline).
-
Radiolabeled serotonin: [³H]Serotonin ([³H]5-HT).
-
Test compounds (fluoxetine, norfluoxetine) and a reference SERT inhibitor (e.g., paroxetine).
-
Scintillation cocktail and a microplate scintillation counter.
2. Cell Culture (for cell-based assay):
-
HEK293-hSERT cells are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates to achieve a confluent monolayer on the day of the assay.[8]
3. Synaptosome Preparation (for synaptosomal assay):
-
Rodent brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet synaptosomes, which are then resuspended in assay buffer.
4. Assay Procedure:
-
Pre-incubation: The cell monolayer is washed and pre-incubated with KRH buffer at 37°C.[8]
-
Compound Addition: Serial dilutions of the test and reference compounds are added to the wells. Control wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known SERT inhibitor) are included.[8]
-
Initiation of Reuptake: The reaction is initiated by adding [³H]Serotonin at a concentration near its Michaelis-Menten constant (Km).[6][8]
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 10-20 minutes).[8]
-
Termination: The assay is stopped by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer to remove unincorporated radioligand.[8]
-
Detection: Cells are lysed, and a scintillation cocktail is added. The radioactivity in each well is measured using a microplate scintillation counter.[8]
5. Data Analysis:
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.[8]
-
The percent inhibition for each compound concentration is determined.
-
IC₅₀ values (the concentration of the compound that inhibits 50% of specific serotonin uptake) are calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro serotonin reuptake inhibition assay.
Caption: Workflow for an in vitro serotonin reuptake inhibition assay.
Mechanism of Action: Interaction with the Serotonin Transporter
Both fluoxetine and norfluoxetine act as competitive inhibitors at the serotonin transporter.[2] They bind to SERT, preventing the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission. The binding of fluoxetine to SERT can be modulated by chloride ions and is associated with conformational changes in the transporter protein.[9][10]
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Norfluoxetine Enantiomers as Inhibitors of Serotonin Uptake in Rat Brain | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-Norfluoxetine-d5 (phenyl-d5): A Guide for Laboratory Professionals
Researchers and scientists handling (S)-Norfluoxetine-d5 (phenyl-d5) must adhere to strict disposal protocols to ensure personnel safety and environmental protection. As a deuterated analog of norfluoxetine, a metabolite of the antidepressant fluoxetine (B1211875), this compound is considered hazardous and requires disposal through a licensed waste management company. The safety data for the labeled compound is often limited, thus it is prudent to assume its hazards are similar to the unlabeled parent compound.[1]
(S)-Norfluoxetine-d5 (phenyl-d5) should be treated as a hazardous chemical waste. It is crucial to prevent its release into the environment as fluoxetine and its metabolites are very toxic to aquatic life with long-lasting effects.[2] Disposal must comply with all federal, state, and local regulations.
Hazard Summary
While specific toxicological data for (S)-Norfluoxetine-d5 is not extensively available, the hazards are inferred from its parent compound, norfluoxetine, and similar labeled compounds.[1]
| Hazard Type | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[2][4] |
| Skin Irritation | May cause skin irritation. |
| Respiratory Irritation | May cause respiratory tract irritation. |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure.[2][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of (S)-Norfluoxetine-d5 (phenyl-d5) in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Body Protection: A laboratory coat is mandatory.[5] For larger quantities or in case of a spill, impervious clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is possible, a NIOSH-approved respirator may be required.[5]
2. Waste Segregation and Collection:
-
Do not mix (S)-Norfluoxetine-d5 (phenyl-d5) with other waste streams.[2]
-
Collect waste material in its original container or a clearly labeled, sealed container suitable for hazardous chemical waste.[2][6]
-
Label the container with the full chemical name: "(S)-Norfluoxetine-d5 (phenyl-d5)" and appropriate hazard symbols.
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1][6]
-
Containment: For solid spills, avoid generating dust.[6] Gently sweep or vacuum up the material. A HEPA-filtered vacuum is recommended.[6] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[6]
-
Collection: Carefully transfer the spilled material and absorbent into a labeled, sealed container for hazardous waste.[1][6]
-
Decontamination: Wash the spill area thoroughly.[6] Decontaminate and launder all protective clothing before reuse.[6]
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.
4. Final Disposal:
-
Licensed Disposal Company: The primary method for disposal is through a licensed and approved waste disposal company.[1][2][3]
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of in the sewer system.
-
Follow Regulations: Ensure all disposal activities are in strict accordance with federal, state, and local environmental regulations.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for (S)-Norfluoxetine-d5 (phenyl-d5).
Caption: Workflow for the safe disposal of (S)-Norfluoxetine-d5.
References
Personal protective equipment for handling (S)-Norfluoxetine-d5 (phenyl-d5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-Norfluoxetine-d5 (phenyl-d5), a labeled metabolite of Fluoxetine used as a selective serotonin (B10506) reuptake inhibitor for research purposes.[1][2][3] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent pharmaceutical compounds. Below is a summary of the recommended PPE for handling (S)-Norfluoxetine-d5 (phenyl-d5).
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required to guard against splashes or spills of hazardous materials.[4] |
| Face Shield | Worn over safety goggles for full facial protection, especially when there is a significant risk of splashing.[4] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals to minimize the risk of exposure.[5] |
| Body Protection | Disposable Coveralls | "Bunny suits" or coveralls made from materials like Tyvek® offer head-to-toe protection against chemical splashes and dust.[4][5][6] |
| Dedicated Lab Coat | A lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Respiratory Protection | Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory to ensure effectiveness.[5] |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation, offering a higher assigned protection factor.[5][7] | |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds like (S)-Norfluoxetine-d5 (phenyl-d5).
2.1. Preparation
-
Designated Area: All handling of the compound must occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Decontamination Station: Ensure a decontamination solution and a spill kit appropriate for chemical hazards are readily available.[5]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[5]
-
PPE Donning: Put on all required PPE in the correct sequence in a clean, designated anteroom before entering the handling area.[5]
2.2. Handling
-
Weighing and Aliquoting: Use a closed system for weighing and transferring the compound whenever possible to minimize exposure.[5] If handling the substance as a powder, use gentle scooping techniques to avoid generating dust.
-
Container Management: Keep the container tightly sealed when not in use. The compound is noted to be hygroscopic and should be stored under an inert atmosphere.[2][8]
-
Spill Management: In case of a spill, immediately alert others in the vicinity. Use the prepared spill kit, working from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste.[5]
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[5]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[5]
Disposal Plan
Proper disposal of (S)-Norfluoxetine-d5 (phenyl-d5) and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, coveralls, shoe covers, and cleaning materials, must be placed in a sealed, clearly labeled hazardous waste container.
-
Unused Compound: Unused or waste (S)-Norfluoxetine-d5 (phenyl-d5) should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Deuterated Waste: While deuterium (B1214612) itself is not considered a significant environmental hazard, the chemical properties of the compound it is attached to dictate the disposal method.[9] Some facilities may have specific protocols for recycling or managing deuterated waste.[10][11] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of deuterated compounds.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of (S)-Norfluoxetine-d5 (phenyl-d5) from receipt to disposal.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. aiha.org [aiha.org]
- 8. (S)-Norfluoxetine-d5 (Phenyl-d5) [chemicalbook.com]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 10. esemag.com [esemag.com]
- 11. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
